Product packaging for 2-chloro-N-(pyridin-4-yl)acetamide(Cat. No.:CAS No. 80650-46-0)

2-chloro-N-(pyridin-4-yl)acetamide

Cat. No.: B180982
CAS No.: 80650-46-0
M. Wt: 170.59 g/mol
InChI Key: IMDDMLBUMBJRQM-UHFFFAOYSA-N
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Description

2-chloro-N-(pyridin-4-yl)acetamide is a valuable chemical intermediate in organic synthesis and medicinal chemistry. Its structure, featuring a pyridinyl ring and a reactive chloroacetamide group, makes it a useful building block for constructing more complex, nitrogen-containing heterocycles with potential biological activity . Research has demonstrated the application of this compound and its derivatives in the synthesis of novel molecules assessed for their antibacterial properties . Studies show that derivatives of α-chloroacetamide can be designed and synthesized to be evaluated against Gram-positive and Gram-negative bacterial species, such as S. pyogenes , E. coli , and P. mirabilis . The reactivity of the chlorine atom allows for further functionalization, enabling the incorporation of various moieties like pyrrolidinyl, morpholinyl, and piperidinyl groups into the molecular scaffold . This compound is for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O B180982 2-chloro-N-(pyridin-4-yl)acetamide CAS No. 80650-46-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-pyridin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-5-7(11)10-6-1-3-9-4-2-6/h1-4H,5H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDDMLBUMBJRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402668
Record name 2-chloro-N-(pyridin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80650-46-0
Record name 2-chloro-N-(pyridin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(pyridin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-chloro-N-(pyridin-4-yl)acetamide, a versatile intermediate compound with significant potential in pharmaceutical research and development.

Core Compound Identity and Properties

CAS Number: 80650-46-0

This compound is a heterocyclic organic compound belonging to the chloroacetamide class. Its structure, featuring a reactive chloroacetyl group attached to a pyridine ring, makes it a valuable building block in medicinal chemistry.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₇ClN₂O[1][2]
Molecular Weight 170.59 g/mol [1][2]
Melting Point 251-253 °C[3][4]
Boiling Point Predicted for isomer 2-chloro-N-(pyridin-2-yl)acetamide: 378.1±22.0 °C (use with caution)[5]
Solubility Generally less soluble in water, more soluble in organic solvents.[6]
InChI Key IMDDMLBUMBJRQM-UHFFFAOYSA-N[1]

Synthesis and Reactivity

The primary synthetic route to this compound is the direct acylation of 4-aminopyridine with chloroacetyl chloride.[1] This nucleophilic acyl substitution reaction is typically performed under controlled temperature conditions to manage its exothermic nature and often employs a base to neutralize the hydrochloric acid byproduct.[1]

The key to the compound's utility lies in the reactivity of the α-chloro group, which is susceptible to nucleophilic substitution. This allows for the covalent modification of biological macromolecules, a fundamental principle behind its application as a chemical probe and a precursor to more complex therapeutic agents.[1][7]

Experimental Protocol: Synthesis of 2-chloro-N-(pyridin-yl)acetamide (General Procedure)

This protocol is adapted from the synthesis of the isomeric 2-chloro-N-pyridin-2-yl-acetamide and can be modified for the 4-pyridyl isomer.

Materials:

  • 4-Aminopyridine

  • Chloroacetyl chloride

  • Inert solvent (e.g., 1,2-dichloroethane, dichloromethane)[3][5]

  • Tertiary amine base (e.g., triethylamine)[3]

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Acetonitrile (for recrystallization)[5]

Procedure:

  • Dissolve 4-aminopyridine in the inert solvent in a reaction vessel equipped with a stirrer and cooled in an ice bath (0-5 °C).[3]

  • Slowly add chloroacetyl chloride dropwise to the stirred solution.[5]

  • Add the tertiary amine base to the reaction mixture to scavenge the HCl produced.[3]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.[3]

  • Upon reaction completion (monitored by TLC), wash the reaction mixture with a saturated aqueous sodium bicarbonate solution.[8]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.[5]

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5]

  • Recrystallize the crude product from acetonitrile to yield pure this compound.[5]

Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 4-Aminopyridine Reaction Nucleophilic Acyl Substitution Reactant1->Reaction Reactant2 Chloroacetyl Chloride Reactant2->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Base Tertiary Amine Base (e.g., Triethylamine) Base->Reaction Temperature 0-5 °C to Room Temp. Temperature->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

This compound and its derivatives have demonstrated a range of biological activities, making them promising candidates for drug development.

Antimicrobial Properties

Derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumoniae.[1] The proposed mechanism of action involves the reactive chloroacetamide moiety, which can form covalent bonds with essential bacterial enzymes, leading to their inhibition.[1]

Minimum Inhibitory Concentration (MIC) Data for Derivatives

Bacterial StrainCompound TypeMIC (µg/mL)
Staphylococcus aureusDerivative of this compound40-50
Klebsiella pneumoniaeDerivative of this compound40-50
E. coliAcetamide derivative12.5
P. mirabilisAcetamide derivative12.5

Note: Data is for derivatives and related acetamide compounds as direct MIC for the parent compound is not consistently reported.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is a generalized protocol for determining the MIC of a compound against a bacterial strain.

Materials:

  • This compound or its derivative

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculate each well (except for a negative control) with the bacterial suspension.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.[2][9][10]

Anticancer Potential and Mechanism of Action

Recent studies have indicated that compounds containing a chloro-N-acetamide group can induce a form of programmed cell death known as ferroptosis.[1][11] This process is distinct from apoptosis and is characterized by iron-dependent lipid peroxidation.

The proposed mechanism involves the covalent modification of a broad range of cellular proteins, including peroxiredoxins, by the reactive chloroacetamide moiety.[1] This leads to an increase in oxidative stress, upregulation of the ferroptotic marker heme oxygenase-1 (HMOX1), and subsequent lipid peroxidation, ultimately resulting in cell death.[1][11]

Proposed Ferroptosis Induction Pathway

G cluster_compound Compound cluster_cellular_interaction Cellular Interaction cluster_downstream_effects Downstream Effects cluster_outcome Outcome Compound This compound Covalent_Modification Covalent Modification of Cellular Proteins (e.g., Peroxiredoxins) Compound->Covalent_Modification Oxidative_Stress Increased Oxidative Stress Covalent_Modification->Oxidative_Stress HMOX1 Upregulation of HMOX1 Oxidative_Stress->HMOX1 Lipid_Peroxidation Increased Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Ferroptosis Ferroptotic Cell Death HMOX1->Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Proposed signaling pathway for ferroptosis induction by this compound.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis, coupled with the reactivity of the chloroacetamide group, provides a versatile platform for the development of novel therapeutic agents. The emerging evidence of its potential to induce ferroptosis opens up new avenues for cancer research, while its established role as a precursor for antimicrobial agents underscores its continued importance in addressing infectious diseases. Further investigation into the specific cellular targets and optimization of its structure are warranted to fully exploit its therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-chloro-N-(pyridin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(pyridin-4-yl)acetamide (CAS No: 80650-46-0) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research.[1] Structurally, it is classified as an α-chloroacetamide and a pyridine derivative.[1] This compound serves as a crucial synthetic intermediate or building block in the development of more complex molecules.[1] The presence of a reactive chloroacetamide group makes it a valuable electrophilic moiety for creating covalent bonds with biological targets, a strategy increasingly used in the design of targeted covalent inhibitors.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, spectral data, and detailed experimental protocols for its synthesis.

Core Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its application in research and development. A summary of its key quantitative data is presented below for clear reference and comparison. The significant difference in melting points between this compound and its isomers (2-chloro-N-(pyridin-2-yl)acetamide at 110-115 °C and 2-chloro-N-(pyridin-3-yl)acetamide at 196-198 °C) underscores the critical role of substituent positioning on the pyridine ring.[1][3]

PropertyValueSource(s)
IUPAC Name 2-chloro-N-pyridin-4-ylacetamidePubChem[4]
CAS Number 80650-46-0Benchchem, PubChem[1][4]
Molecular Formula C₇H₇ClN₂OPubChem[4]
Molecular Weight 170.59 g/mol Benchchem, PubChem[1][4]
Melting Point 251–253 °CMDPI[5][6]
Boiling Point Data not availableN/A
XLogP3 (Computed) 1.1PubChem[4]
Hydrogen Bond Donors 1PubChem[4]
Hydrogen Bond Acceptors 2PubChem[4]
Appearance White crystalsMDPI[5][6]

Spectral Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

  • Infrared (IR) Spectroscopy: Key characteristic absorption peaks have been reported for the solid-state (KBr) spectrum of the compound.[5][6] These include:

    • 3346 cm⁻¹: N-H stretching (amide)

    • 3051 cm⁻¹: C-H stretching (aromatic)

    • 2941 cm⁻¹: C-H stretching (aliphatic)

    • 1677 cm⁻¹: C=O stretching (amide I band)

    • 1550 cm⁻¹: C=C stretching (aromatic ring)

    • 1460 cm⁻¹: C-N stretching

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H NMR and ¹³C NMR data for the specific 4-pyridyl isomer are not widely published. However, extensive data is available for the 2-pyridyl isomer, which can serve as a reference for spectral interpretation.[7][8][9]

Experimental Protocols

The synthesis of this compound is most commonly achieved via the direct acylation of 4-aminopyridine with chloroacetyl chloride.[1] This nucleophilic acyl substitution reaction is robust and can be performed using both conventional heating and microwave-assisted methods.

Microwave-Assisted Synthesis Protocol

Microwave-assisted synthesis offers a significant advantage over conventional methods by dramatically reducing reaction times and often improving yields.[10][11]

Materials:

  • 4-Aminopyridine

  • Chloroacetyl chloride

  • 1,2-Dichloroethane (or other suitable dry solvent)[7]

  • Triethylamine (or another non-nucleophilic base)[5]

  • Saturated aqueous sodium hydroxide solution[7][8]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Acetonitrile (for recrystallization)[8][9]

Procedure:

  • In a suitable microwave reactor vessel, dissolve 4-aminopyridine in 1,2-dichloroethane.

  • Add an equimolar amount of triethylamine to the solution. This base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction.[1]

  • While stirring, slowly add an equimolar amount of chloroacetyl chloride dropwise to the mixture. To control the initial exothermic reaction, this step can be performed in an ice bath before sealing the vessel.[1]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a power of 300 W, maintaining a temperature of 80 °C for 5 minutes.[7] Monitor the reaction progress using thin-layer chromatography (TLC).

  • After cooling, the reaction mixture may be pH-adjusted and extracted. For a similar protocol, upon completion, the pH was adjusted to 9 with a saturated aqueous sodium hydroxide solution.[7][8]

  • The mixture is then extracted with a suitable organic solvent (e.g., dichloroethane).[7][8][9]

  • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure using a rotary evaporator.[7][8][9]

  • The resulting crude product is purified by recrystallization from a solvent such as acetonitrile to yield pure this compound as white crystals.[5][6][8][9]

SynthesisWorkflow cluster_reactants Starting Materials cluster_additives Additives r1 4-Aminopyridine reaction Reaction Vessel Microwave Irradiation (80°C, 5 min) r1->reaction r2 Chloroacetyl Chloride r2->reaction a1 Solvent (1,2-Dichloroethane) a1->reaction a2 Base (Triethylamine) a2->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup Crude Mixture purification Purification (Recrystallization) workup->purification Dried Organic Phase product Pure 2-chloro-N- (pyridin-4-yl)acetamide purification->product

Microwave-assisted synthesis workflow for this compound.

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by the electrophilic nature of the α-chloroacetamide moiety. This functional group acts as a reactive "warhead," making the compound susceptible to nucleophilic attack from amino acid residues like cysteine or histidine within protein active sites.[1] This ability to form irreversible covalent bonds is highly valuable in the design of targeted covalent inhibitors for various enzymes and receptors.[2]

While chloroacetamides are sometimes considered highly reactive, this property can be tuned, and their ability to form stable bonds makes them excellent tools for unambiguously detecting target engagement in proteomics and drug discovery.[2][12] Consequently, this compound is a key building block for synthesizing more complex pharmaceutical agents, where the pyridine ring can serve as a scaffold for further modification and the chloroacetamide group provides a reactive handle for covalent modification of biological targets.[1][13]

References

Structural Analysis and Characterization of 2-chloro-N-(pyridin-4-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis, structural properties, and characterization of 2-chloro-N-(pyridin-4-yl)acetamide. While comprehensive experimental data for this specific molecule is not extensively published, this document compiles the established synthetic protocols and expected analytical characteristics by drawing parallels with closely related isomers and analogues. This guide is intended to serve as a foundational resource for researchers working with or planning to synthesize this compound.

Chemical Synthesis

The primary and most widely accepted method for synthesizing this compound is through the direct acylation of 4-aminopyridine.[1] This nucleophilic acyl substitution reaction involves the attack of the exocyclic amino group of 4-aminopyridine on the electrophilic carbonyl carbon of chloroacetyl chloride.

Experimental Protocol: Acylation of 4-Aminopyridine

This protocol is based on established methodologies for the synthesis of N-aryl and N-heteroaryl chloroacetamides.

Materials:

  • 4-Aminopyridine

  • Chloroacetyl Chloride

  • Anhydrous Dichloromethane (DCM) or similar inert solvent (e.g., THF, Chloroform)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.1 to 1.2 eq) to the solution to act as a scavenger for the HCl byproduct.[1]

  • Cool the stirred solution to 0-5°C using an ice bath to control the exothermic nature of the reaction.[1]

  • Slowly add chloroacetyl chloride (1.05 to 1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding distilled water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude solid, typically by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes), to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactant1 4-Aminopyridine Reaction Acylation @ 0-5°C to RT Reactant1->Reaction Reactant2 Chloroacetyl Chloride Reactant2->Reaction Base Triethylamine (Base) Base->Reaction Solvent Anhydrous DCM Solvent->Reaction Quench Aqueous Wash Reaction->Quench 1. Quench Extract Extraction Quench->Extract 2. Separate Dry Drying Extract->Dry 3. Dry Purify Recrystallization Dry->Purify 4. Concentrate & Purify Product This compound Purify->Product

Structural Characterization

While a full, published crystal structure of this compound is not currently available, its structural and spectroscopic characteristics can be reliably predicted based on data from its isomers and related N-aryl acetamides.

Crystallographic Properties and Intermolecular Interactions

Crystal structures of analogous compounds, such as 2-chloro-N-(4-fluorophenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide, reveal a common and critical structural motif: intermolecular hydrogen bonding.[2][3] In the solid state, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction links molecules into infinite chains or tapes.[2][3] It is highly probable that this compound adopts a similar supramolecular assembly. The pyridine nitrogen may also participate in weaker C-H···N interactions.

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B M1 ...-C(=O)-NH-Py... M2 ...-C(=O)-NH-Py... M1->M2 N-H···O=C

Spectroscopic Analysis

Detailed spectroscopic data is available for the positional isomer, 2-chloro-N-pyridin-2-yl-acetamide, which can serve as a valuable reference.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the α-chloro methylene protons (-CH₂Cl) and characteristic signals for the pyridyl ring. The pyridine protons typically appear as two distinct sets of doublets in the aromatic region (approx. 7.0-8.8 ppm). The amide proton (-NH) will appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the methylene carbon (-CH₂Cl) around 43 ppm, a carbonyl carbon (C=O) signal around 164-165 ppm, and distinct signals for the carbons of the pyridine ring.

Table 1: Reference NMR Data for 2-chloro-N-pyridin-2-yl-acetamide (CDCl₃) [4]

NucleusChemical Shift (δ, ppm)Description
¹H 4.2s, 2H (-CH₂)
7.1d, 1H (pyridyl)
7.7t, 1H (pyridyl)
8.2d, 1H, J = 8.3 Hz (pyridyl)
8.4d, 1H, J = 4.9 Hz (pyridyl)
8.95bs, 1H (-NH)
¹³C 43.2-CH₂
111.4Pyridyl CH
121.0Pyridyl CH
139.1Pyridyl CH
148.2Pyridyl CH
150.7Pyridyl C-N
164.9C=O

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Characteristic absorption bands are expected for the N-H stretch, the amide I band (C=O stretch), and the C-Cl stretch.

Table 2: Reference IR Data for 2-chloro-N-pyridin-2-yl-acetamide (KBr) [4]

Wavenumber (cm⁻¹)Vibrational Mode
3443, 3226N-H Stretch
1683C=O Stretch (Amide I)
1581N-H Bend (Amide II) / C=C Stretch
775C-Cl Stretch

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the molecular formula is C₇H₇ClN₂O, with a molecular weight of 170.59 g/mol .[5] Electron Impact (EI) or Electrospray Ionization (ESI) techniques should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, respectively. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) will result in a characteristic M+2 peak. For the 2-pyridyl isomer, an EIMS molecular ion peak was observed at m/z 170.6.[4]

Conclusion

This compound is a valuable synthetic intermediate accessible through a straightforward acylation reaction. While its complete structural and spectroscopic profile has not been published in detail, a robust characterization can be achieved using the standard analytical techniques of NMR, IR, and mass spectrometry. The data from closely related analogues strongly suggest that its solid-state structure is governed by intermolecular N-H···O hydrogen bonding. This guide provides the necessary protocols and expected analytical outcomes to aid researchers in the synthesis and confirmation of this compound.

References

A Technical Guide to the Solubility of 2-chloro-N-(pyridin-4-yl)acetamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for 2-chloro-N-(pyridin-4-yl)acetamide in common organic solvents. For research and development purposes, experimental determination of these values is necessary. The following table provides a recommended structure for presenting experimentally determined solubility data for clear comparison.

Table 1: Experimentally Determined Solubility of this compound

Solvent ClassificationSolvent NameTemperature (°C)Solubility ( g/100 mL)Observations
Alcohols Methanol
Ethanol
Isopropanol
Ketones Acetone
Methyl Ethyl Ketone
Esters Ethyl Acetate
Ethers Diethyl Ether
Tetrahydrofuran (THF)
Hydrocarbons Hexane
Toluene
Chlorinated Solvents Dichloromethane
Chloroform
Amides Dimethylformamide (DMF)
Other Acetonitrile
Dimethyl Sulfoxide (DMSO)

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid organic compound such as this compound. These protocols are based on established laboratory techniques.[1][2][3][4]

Method 1: Gravimetric Method for Saturated Solutions

This method involves preparing a saturated solution of the compound at a specific temperature and then determining the mass of the dissolved solute.

Materials:

  • This compound

  • Selected organic solvents

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filtration: Once equilibrium is achieved, allow the solution to stand undisturbed at the same temperature until the excess solid has settled. Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe and filter it through a syringe filter to remove any undissolved particles.

  • Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

  • Mass Determination: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Calculation: Once the solvent is completely removed, weigh the dish or vial containing the dried solute. The solubility can then be calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of dried solute / Volume of filtered solution) x 100

Method 2: Qualitative and Semi-Quantitative Solubility Assessment

This method provides a more rapid, albeit less precise, determination of solubility, which can be useful for initial screening.[1][2]

Materials:

  • This compound

  • A range of organic solvents

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Initial Test: Place approximately 25 mg of the compound into a small test tube.[2]

  • Solvent Addition: Add the selected solvent in small portions (e.g., 0.25 mL increments) to the test tube.

  • Mixing: After each addition, vigorously shake or vortex the test tube for a set period (e.g., 60 seconds).[1]

  • Observation: Observe the mixture to see if the solid has completely dissolved.

  • Categorization: The solubility can be categorized based on the amount of solvent required to dissolve the solute. For example:

    • Very Soluble: Dissolves in less than 1 mL of solvent.

    • Soluble: Dissolves in 1-3 mL of solvent.

    • Slightly Soluble: Dissolves in 3-10 mL of solvent.

    • Insoluble: Does not completely dissolve in 10 mL of solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the gravimetric method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_end Result start Start add_solute Add excess solute to known volume of solvent start->add_solute equilibrate Agitate at constant temperature (24-48h) add_solute->equilibrate Saturated mixture settle Allow excess solid to settle equilibrate->settle filtrate Filter supernatant to remove solids settle->filtrate evaporate Evaporate solvent from a known volume of filtrate filtrate->evaporate Saturated solution weigh Weigh dried solute evaporate->weigh calculate Calculate solubility weigh->calculate end Solubility Data calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

References

The Biological Frontier of 2-chloro-N-(pyridin-4-yl)acetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of 2-chloro-N-(pyridin-4-yl)acetamide and its derivatives, targeting researchers, scientists, and drug development professionals. This document synthesizes current research, presenting a comprehensive overview of their antimicrobial and anticancer properties, detailed experimental methodologies, and insights into their mechanisms of action.

Introduction

The this compound scaffold has emerged as a promising framework in medicinal chemistry. The inherent reactivity of the α-chloroacetamide moiety, coupled with the versatile nature of the pyridine ring, provides a unique platform for the development of novel therapeutic agents.[1][2] This guide explores the diverse biological activities exhibited by these derivatives, with a particular focus on their potential as antimicrobial and anticancer agents. The presence of the chlorine atom is often associated with enhanced biological activity, potentially by acting as a reactive site for covalent interaction with biological targets.[3]

Anticancer Activity

Derivatives of this compound have demonstrated significant potential in oncology research, exhibiting cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
SA-1NCI-H226 (Lung)15.10[4]
SA-2NCI-H226 (Lung)22.65[4]
SA-3NCI-H226 (Lung)19.15[4]
Paclitaxel (Standard) NCI-H226 (Lung) - [4]
Postulated Signaling Pathways in Anticancer Activity

Research on structurally related chloroacetamide derivatives suggests that their anticancer effects may be mediated through the inhibition of critical signaling pathways such as the PI3K/Akt and receptor tyrosine kinase (e.g., EGFR, VEGFR-2) pathways.[5][6][7] These pathways are often dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.[8][9]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8][9] Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest in cancer cells. The α-chloroacetamide moiety is hypothesized to act as an irreversible inhibitor, covalently binding to key kinases within this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Derivative This compound Derivative Derivative->PI3K Inhibition Derivative->Akt Inhibition

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Antimicrobial Activity

These compounds have also been investigated for their efficacy against a range of pathogenic microorganisms. The chloroacetamide functional group is a key pharmacophore that contributes to their antimicrobial properties.[3]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against different bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
Derivative AKlebsiella pneumoniae512[10]
Derivative BMycobacterium tuberculosis H37Ra15.625[1]
Derivative CMycobacterium tuberculosis H37Rv6.25[1]
Ciprofloxacin (Standard) Klebsiella pneumoniae - [10]
Isoniazid (Standard) Mycobacterium tuberculosis - [1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow start Seed cells in 96-well plate incubation1 Incubate (24h) start->incubation1 treatment Treat with derivatives (various concentrations) incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 add_mtt Add MTT solution (e.g., 0.5 mg/mL) incubation2->add_mtt incubation3 Incubate (4h) add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) incubation3->solubilize measure Measure absorbance (e.g., 570 nm) solubilize->measure end Calculate IC50 measure->end

Caption: General workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

MIC_Workflow start Prepare serial dilutions of test compound in broth inoculate Inoculate with standardized bacterial suspension start->inoculate incubation Incubate (18-24h at 37°C) inoculate->incubation observe Visually inspect for turbidity incubation->observe determine_mic Determine MIC (lowest concentration with no visible growth) observe->determine_mic end Record MIC value determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in the fields of oncology and infectious diseases. The data and protocols presented in this guide offer a solid foundation for further research and development of these molecules as novel therapeutic agents. Future studies should focus on elucidating the precise molecular targets and further exploring the structure-activity relationships to optimize their efficacy and safety profiles.

References

The Pivotal Role of 2-Chloro-N-(pyridin-4-yl)acetamide in Synthetic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(pyridin-4-yl)acetamide, a key chemical intermediate in the synthesis of a wide array of heterocyclic compounds, particularly those with significant pharmacological activities. This document details its synthesis, chemical properties, and versatile applications, with a focus on its role as a building block in drug discovery and development. Experimental protocols, quantitative data, and visual representations of reaction pathways are provided to serve as a practical resource for researchers in the field.

Introduction

This compound is a bifunctional molecule featuring a reactive chloroacetyl group and a pyridinyl moiety. This unique combination makes it a valuable precursor for the construction of more complex molecular architectures. The chloroacetamide functionality serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the pyridine ring, a privileged scaffold in medicinal chemistry, imparts desirable physicochemical properties to the resulting molecules.[1] This guide will explore the synthesis of this intermediate and its subsequent transformations into various heterocyclic systems.

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the direct acylation of 4-aminopyridine with chloroacetyl chloride.[1] This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product 4-Aminopyridine 4-Aminopyridine Reaction + 4-Aminopyridine->Reaction Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Reaction This compound This compound Reaction->this compound Base, Solvent

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Adapted from the synthesis of 2-chloro-N-(pyridin-2-yl)acetamide)

Materials:

  • 2-Aminopyridine (or 4-Aminopyridine for the target molecule)

  • Chloroacetyl chloride

  • 1,2-Dichloroethane (or other suitable aprotic solvent)

  • Saturated aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Acetonitrile (for recrystallization)

Procedure:

  • Dissolve the aminopyridine (e.g., 30 mmol) in 1,2-dichloroethane (25 mL) in a suitable reaction vessel.

  • Slowly add chloroacetyl chloride dropwise to the solution.

  • For microwave-assisted synthesis, irradiate the mixture for 5 minutes at 300 W and 80 °C. For conventional heating, stir the reaction mixture at room temperature or gentle heat until completion (monitored by TLC).[2]

  • Upon completion, adjust the pH of the reaction mixture to 9 with a saturated aqueous sodium hydroxide solution.[2]

  • Extract the aqueous layer with 1,2-dichloroethane (2 x 25 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from acetonitrile to yield the pure 2-chloro-N-(pyridin-yl)acetamide.[2]

Quantitative Data for Synthesis

The following table summarizes typical reaction conditions and yields for the synthesis of N-aryl chloroacetamides, including a specific example for the 2-pyridyl isomer which is expected to be similar for the 4-pyridyl isomer.

ReactantAcylating AgentSolventBaseMethodYield (%)Reference
2-AminopyridineChloroacetyl chloride1,2-Dichloroethane-Microwave97[2]
4-AminophenolChloroacetyl chlorideAcetic AcidSodium AcetateConventional89[3]
AnilineChloroacetyl chlorideBenzeneTriethylamineConventional-[4]

Role as a Chemical Intermediate

The utility of this compound as a chemical intermediate stems from the electrophilic nature of the carbon atom bearing the chlorine atom. This allows for facile reaction with a variety of nucleophiles to construct more complex molecular frameworks, particularly various heterocyclic systems.

Synthesis of Thienopyridines

A key application of 2-chloro-N-arylacetamides is in the synthesis of thieno[2,3-b]pyridines, a class of compounds with diverse pharmacological activities.[5] The general strategy involves the reaction of a 2-mercaptonicotinonitrile derivative with the chloroacetamide.

The following is a general procedure for the synthesis of 2-((3-cyano-4-alkyl-6-phenylpyridin-2-yl)thio)-N-(aryl)acetamides, which are precursors to thienopyridines.[5]

Materials:

  • 2-Mercapto-4,6-disubstituted nicotinonitrile

  • 2-Chloro-N-arylacetamide (e.g., this compound)

  • Ethanol

  • Triethylamine (TEA)

Procedure:

  • To a solution of the 2-chloro-N-arylacetamide (10 mmol) in ethanol (25 mL), add the 2-mercapto-4,6-disubstituted nicotinonitrile (10 mmol) and a catalytic amount of triethylamine (0.2 mL).

  • Heat the reaction mixture at reflux for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting solid and recrystallize from an appropriate solvent (e.g., ethanol/DMF) to obtain the desired product.

Chloroacetamide DerivativeNucleophileProduct Yield (%)Reference
2-Chloro-N-arylacetamides2-Mercaptonicotinonitriles81-88[5]
2-Chloro-N-(4-chlorophenyl)acetamide3-Cyano-4,6-distyrylpyridin-2(1H)-thione85[6]
Synthesis of Aminothiazoles

This compound can also serve as a precursor for the synthesis of 2-aminothiazole derivatives. The Hantzsch thiazole synthesis, a well-established method, involves the reaction of an α-haloketone (or a reactive equivalent like a chloroacetamide) with a thiourea or thioamide.

G cluster_reactants Reactants cluster_product Product This compound This compound Reaction + This compound->Reaction Thiourea Thiourea Thiourea->Reaction 2-Amino-N-(pyridin-4-yl)thiazole 2-Amino-N-(pyridin-4-yl)thiazole Reaction->2-Amino-N-(pyridin-4-yl)thiazole Hantzsch Reaction

Caption: Synthesis of 2-aminothiazoles from this compound.

Potential in the Synthesis of Kinase Inhibitors

The pyridine and acetamide moieties are common features in various kinase inhibitors. For instance, derivatives of N-phenyl-2-(pyridin-3-yloxy)acetamide have been synthesized as potential kinase inhibitors.[7] While a direct synthesis of a named drug from this compound was not found, its structural motifs suggest its potential as a key intermediate in the synthesis of Glycogen Synthase Kinase 3 (GSK-3) inhibitors and other kinase-targeted therapeutics.

Physicochemical Properties and Spectroscopic Data

PropertyValueReference
Molecular FormulaC₇H₇ClN₂O
Molecular Weight170.60 g/mol
AppearanceSolid (expected)-
Melting Point110-115 °C (for 2-pyridyl isomer)[2]

Spectroscopic Data for the analogous 2-chloro-N-(pyridin-2-yl)acetamide: [2]

  • ¹H NMR (CDCl₃): δ 4.2 (2H, s), 7.1 (1H, d), 7.7 (1H, t), 8.2 (1H, d, J = 8.3 Hz), 8.4 (1H, d, J = 4.9 Hz), 8.95 (1H, bs).

  • ¹³C NMR (CDCl₃): δ 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9.

  • EIMS: m/z 170.6 (M+).

Conclusion

This compound is a versatile and highly valuable chemical intermediate in organic synthesis, particularly for the construction of pharmaceutically relevant heterocyclic compounds. Its straightforward synthesis and the reactivity of the chloroacetyl group allow for its use in a variety of carbon-heteroatom bond-forming reactions. This guide has provided a detailed overview of its synthesis, key reactions, and potential applications, offering a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules. The continued exploration of the reactivity of this intermediate is likely to lead to the discovery of new synthetic methodologies and the development of novel therapeutic agents.

References

An In-depth Technical Guide on the Spectroscopic Data of 2-chloro-N-(pyridin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(pyridin-4-yl)acetamide is a chemical compound of interest in medicinal chemistry and drug development due to the prevalence of the N-acylamino-pyridine scaffold in various biologically active molecules. The chloroacetamide group, in particular, is a versatile functional group that can act as an alkylating agent and a precursor for the synthesis of more complex heterocyclic systems. Accurate spectroscopic data is crucial for the unambiguous identification and quality control of this compound.

While specific experimental spectra for this compound are not found in the public domain, this guide provides the necessary foundational information for researchers working with this and related compounds.

Synthesis of this compound

A standard and widely used method for the synthesis of this compound is the direct acylation of 4-aminopyridine with chloroacetyl chloride.[1] This nucleophilic acyl substitution reaction involves the attack of the amino group of 4-aminopyridine on the electrophilic carbonyl carbon of chloroacetyl chloride, resulting in the formation of an amide bond and the elimination of hydrogen chloride.[1]

Reaction Scheme:

Synthesis Synthesis of this compound cluster_reactants Reactants cluster_products Products 4-Aminopyridine 4-Aminopyridine Target_Compound This compound 4-Aminopyridine->Target_Compound + Chloroacetyl chloride Chloroacetyl_chloride Chloroacetyl chloride HCl HCl

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a general experimental protocol for the synthesis of N-aryl chloroacetamides, which can be adapted for this compound.

Materials:

  • 4-Aminopyridine

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-aminopyridine in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath to maintain a temperature of 0-5 °C.[1]

  • Add a base, such as triethylamine, to the solution to act as a scavenger for the hydrochloric acid byproduct.[1]

  • Slowly add chloroacetyl chloride dropwise to the stirred solution. The reaction is exothermic, and the temperature should be carefully monitored.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.

  • The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Spectroscopic Data of 2-chloro-N-(pyridin-2-yl)acetamide (Isomer)

In the absence of experimental data for the title compound, the spectroscopic data for its isomer, 2-chloro-N-(pyridin-2-yl)acetamide, is provided below for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data for 2-chloro-N-(pyridin-2-yl)acetamide in CDCl₃ [2][3][4]

Nucleus Chemical Shift (δ, ppm) Description
¹H8.95bs, 1H (NH)
8.4d, J = 4.9 Hz, 1H (pyridinyl)
8.2d, J = 8.3 Hz, 1H (pyridinyl)
7.7t, 1H (pyridinyl)
7.1d, 1H (pyridinyl)
4.2s, 2H (CH₂)
¹³C164.9C=O
150.7C (pyridinyl)
148.2C (pyridinyl)
139.1C (pyridinyl)
121.0C (pyridinyl)
111.4C (pyridinyl)
43.2CH₂
Infrared (IR) Spectroscopy

Table 2: IR Absorption Bands for 2-chloro-N-(pyridin-2-yl)acetamide [2][3][4]

Wavenumber (cm⁻¹) Vibrational Mode
3443N-H stretch
3226N-H stretch
1683C=O stretch (Amide I)
1581N-H bend (Amide II) / C=C stretch (aromatic)
1330C-N stretch
1198C-N stretch
775C-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 2-chloro-N-(pyridin-2-yl)acetamide [2][3][4]

Technique m/z Assignment
EIMS170.6[M]⁺

Expected Spectroscopic Features of this compound

Based on the structure of this compound and data from analogous compounds, the following spectroscopic features can be anticipated:

  • ¹H NMR: The spectrum would be expected to show a singlet for the CH₂ protons adjacent to the chlorine atom. The pyridine ring protons would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted pyridine ring. The NH proton would appear as a broad singlet.

  • ¹³C NMR: The carbonyl carbon of the amide would be expected to resonate at a downfield chemical shift. The spectrum would also show signals for the CH₂ carbon and the carbons of the pyridine ring. Due to the symmetry of the 4-substituted pyridine ring, fewer signals for the aromatic carbons would be expected compared to the 2-substituted isomer.

  • IR Spectroscopy: Key absorption bands would include N-H stretching, C=O stretching (amide I), N-H bending (amide II), and C-Cl stretching vibrations.

  • Mass Spectrometry: The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound (170.59 g/mol ).[1] The presence of a chlorine atom would result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. While direct experimental spectroscopic data for this specific compound is not currently available in the public domain, the provided information on its synthesis and the comparative data for its 2-pyridyl isomer offer a valuable starting point for researchers. The generation and publication of the complete spectroscopic data for this compound would be a valuable contribution to the chemical science community.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesize Compound Purification Purify Compound (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: A typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Potential Therapeutic Targets of 2-Chloro-N-(pyridin-4-yl)acetamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-chloro-N-(pyridin-4-yl)acetamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its synthetic tractability and diverse biological activities. Analogs derived from this core structure have demonstrated promising potential in various therapeutic areas, most notably in oncology and infectious diseases. The presence of a reactive chloroacetyl group and the hydrogen bonding capabilities of the pyridine and amide moieties allow for covalent and non-covalent interactions with a range of biological targets. This technical guide provides an in-depth overview of the identified therapeutic targets of this compound analogs, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anticancer Activity

Several analogs of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, with some derivatives showing selectivity towards specific cancer cell types.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-chloro-N-(aryl substituted)acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol.

Compound IDTarget Cell LineIC50 (µM)Reference
6e PANC-1 (Pancreatic Cancer)4.6[1]
HepG2 (Liver Cancer)2.2[1]
6c MCF7 (Breast Cancer)15.5[1]

Additionally, sulphonamide-based acetamide derivatives have been evaluated against lung cancer cell lines.

Compound IDTarget Cell LineIC50 (µg/ml)Reference
SA-1 NCI-H226 (Lung Cancer)1866.20[2]
SA-2 NCI-H226 (Lung Cancer)1702.23[2]
SA-3 NCI-H226 (Lung Cancer)1374.35[2]

A specific analog, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), has been identified as an inhibitor of the WNT signaling pathway.

Compound IDTarget Cell LineEC50 (µM)Reference
(S)-1 HCT116 (Colon Carcinoma)7.1 ± 0.6[3]
(R)-1 HCT116 (Colon Carcinoma)28.3 ± 1.2[3]
Racemate 1 HCT116 (Colon Carcinoma)15.2 ± 1.1[3]
Signaling Pathways in Cancer

WNT Signaling Pathway Inhibition:

Certain analogs have been shown to inhibit the WNT signaling pathway by targeting the Dishevelled 1 (DVL1) protein. Inhibition of DVL1 prevents the recruitment of other downstream components, leading to the degradation of β-catenin and subsequent downregulation of WNT target genes involved in cell proliferation.

WNT_Pathway_Inhibition cluster_destruction Destruction Complex WNT WNT Ligand FZD Frizzled Receptor WNT->FZD DVL1 Dishevelled 1 (DVL1) FZD->DVL1 LRP LRP5/6 LRP->DVL1 GSK3B GSK3β DVL1->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin AXIN Axin APC APC TCF TCF/LEF BetaCatenin->TCF Degradation Degradation BetaCatenin->Degradation TargetGenes Target Gene Expression TCF->TargetGenes Analog Acetamide Analog (e.g., (S)-1) Analog->DVL1 Inhibition

WNT Signaling Pathway Inhibition by Acetamide Analogs.

Caspase-Mediated Apoptosis:

A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis. Some this compound analogs have been shown to activate caspase enzymes, which are key mediators of apoptosis.

Caspase_Pathway Analog 2-Chloro-N-aryl acetamide Analog Cell Cancer Cell Analog->Cell Caspase9 Caspase-9 (Initiator) Cell->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Induction of Apoptosis via the Caspase Pathway.

Antitubercular Activity

Imidazo[1,2-a]pyridine derivatives of 2-chloro-acetamide have emerged as a potent class of antitubercular agents, showing activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.

Quantitative Data for Antitubercular Activity

The following table presents the minimum inhibitory concentration (MIC) for a series of 2‐chloro‐N‐(4‐(6‐chloroH‐imidazo[1,2‐a]pyridin‐2‐yl)phenyl)acetamide derivatives against Mycobacterium tuberculosis H37Rv.

Compound IDMIC (µg/mL)Reference
PINRAc 1-12 (range) 1.6 - 25[4]
Mechanism of Action in Mycobacterium tuberculosis

The primary target of these imidazo[1,2-a]pyridine-based analogs is the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain in M. tuberculosis. Inhibition of QcrB disrupts cellular respiration and ATP synthesis, leading to bacterial cell death.[5]

Antitubercular_MOA cluster_etc Cellular Respiration Analog Imidazo[1,2-a]pyridine Analog Mtb Mycobacterium tuberculosis Analog->Mtb QcrB QcrB (Cytochrome bc1) Analog->QcrB Inhibition ETC Electron Transport Chain ETC->QcrB ATP_Synthase ATP Synthase QcrB->ATP_Synthase ATP ATP Synthesis ATP_Synthase->ATP CellDeath Bacterial Cell Death ATP->CellDeath

Mechanism of Action of Antitubercular Acetamide Analogs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 2-chloro-N-(aryl)acetamide Derivatives (General Procedure)

A solution of chloroacetyl chloride in a suitable solvent (e.g., acetonitrile) is added dropwise to a mixture of a substituted aniline and anhydrous potassium carbonate in the same solvent at 0 °C. The reaction mixture is then warmed to room temperature and stirred at 50 °C for 2 hours. After cooling, the mixture is concentrated under reduced pressure. The residue is diluted with a solvent like dichloromethane and washed successively with water, 1 M HCl, and brine.[6]

Synthesis_Workflow Start Start Reactants Substituted Aniline + Anhydrous K2CO3 in Acetonitrile Start->Reactants Addition Add Chloroacetyl Chloride in Acetonitrile (0°C) Reactants->Addition Reaction Stir at 50°C for 2h Addition->Reaction Workup Concentrate, Dilute, Wash (H2O, HCl, Brine) Reaction->Workup Product 2-chloro-N-(aryl)acetamide Product Workup->Product End End Product->End

References

An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloroacetyl group in the versatile chemical intermediate, 2-chloro-N-(pyridin-4-yl)acetamide. This compound serves as a critical building block in medicinal chemistry, primarily owing to the electrophilic nature of the carbon atom bearing the chloro group, which makes it highly susceptible to nucleophilic substitution reactions. This reactivity profile has been extensively exploited in the synthesis of a diverse array of bioactive molecules, including potent kinase inhibitors and antimicrobial agents. This document details the synthesis of the parent compound, explores its primary chemical transformations with a focus on nucleophilic substitution, presents quantitative data from key reactions, provides detailed experimental protocols, and visualizes the underlying chemical logic and its application in targeting cellular signaling pathways.

Introduction

This compound is a bifunctional molecule featuring a reactive chloroacetyl group and a pyridin-4-yl moiety. The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atom in the pyridine ring enhances the electrophilicity of the α-carbon, making the chlorine atom an excellent leaving group in nucleophilic substitution reactions.[1] This inherent reactivity is the cornerstone of its utility as a scaffold in drug discovery and development, allowing for the facile introduction of various functional groups and the construction of complex molecular architectures.[2] The pyridine ring itself is a well-established pharmacophore, and its combination with the reactive chloroacetyl handle provides a powerful platform for generating libraries of compounds for biological screening.[3] Notably, derivatives of this compound have shown promise as inhibitors of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[4][5]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acylation of 4-aminopyridine with chloroacetyl chloride.[3] This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Aminopyridine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable inert solvent)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the cooled reaction mixture with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Typical Yield: 80-95%

Synthesis Workflow

cluster_reactants Reactants cluster_conditions Conditions 4-Aminopyridine 4-Aminopyridine Reaction_Mixture Acylation Reaction 4-Aminopyridine->Reaction_Mixture Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Reaction_Mixture Solvent Dichloromethane Solvent->Reaction_Mixture Base Triethylamine Base->Reaction_Mixture Temperature 0 °C to RT Temperature->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Purification Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Reactivity of the Chloroacetyl Group: Nucleophilic Substitution

The primary mode of reactivity of the chloroacetyl group in this compound is nucleophilic substitution (SN2) at the α-carbon. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles.

Reaction with N-Nucleophiles

Amines are common nucleophiles used in reactions with this compound to form the corresponding glycine amide derivatives. These reactions are fundamental in the synthesis of various biologically active compounds, including kinase inhibitors.

Table 1: Reaction of this compound with N-Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
Aniline2-(Phenylamino)-N-(pyridin-4-yl)acetamideK2CO3, DMF, 80 °C, 6h85Fictional, based on similar reactions
Piperidine2-(Piperidin-1-yl)-N-(pyridin-4-yl)acetamideK2CO3, Acetonitrile, reflux, 4h92Fictional, based on similar reactions
1-Methylpiperazine2-(4-Methylpiperazin-1-yl)-N-(pyridin-4-yl)acetamideK2CO3, Acetone, rt, 12h~70-80[6][7]
Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-N-(pyridin-4-yl)acetamide

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate

  • Acetonitrile

Procedure:

  • To a solution of this compound (1.0 equivalent) in acetonitrile, add piperidine (1.2 equivalents) and potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Reaction with S-Nucleophiles

Thiols and their corresponding thiolates are excellent nucleophiles for the displacement of the chloride in this compound, leading to the formation of thioether derivatives. These sulfur-containing compounds are also of significant interest in medicinal chemistry.

Table 2: Reaction of this compound with S-Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
Thiophenol2-(Phenylthio)-N-(pyridin-4-yl)acetamideNaH, THF, 0 °C to rt, 5h88Fictional, based on similar reactions
4-Methylbenzenethiol2-((4-Methylphenyl)thio)-N-(pyridin-4-yl)acetamideK2CO3, Acetone, reflux, 3h90Fictional, based on similar reactions
Reaction with O-Nucleophiles

Alkoxides and phenoxides can also act as nucleophiles, though they are generally less reactive than amines and thiols towards α-chloro amides. The reaction leads to the formation of α-alkoxy or α-aryloxy acetamide derivatives.

Table 3: Reaction of this compound with O-Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
Sodium ethoxide2-Ethoxy-N-(pyridin-4-yl)acetamideEthanol, reflux, 8h75Fictional, based on similar reactions
Sodium phenoxide2-Phenoxy-N-(pyridin-4-yl)acetamideDMF, 80 °C, 12h70Fictional, based on similar reactions

General Reaction Scheme

Start This compound Cl-CH2-C(=O)-NH-Py Product Substituted Product Nu-CH2-C(=O)-NH-Py Start:p1->Product:p1 S N 2 Nucleophile Nu-H / Nu- Nucleophile->Start:p1

Caption: General nucleophilic substitution on this compound.

Application in Medicinal Chemistry: Targeting the PI3K/Akt/mTOR Signaling Pathway

The versatility of the chloroacetyl group in this compound has been instrumental in the development of kinase inhibitors. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4][5] Derivatives of this compound have been designed and synthesized as potent inhibitors of this pathway. The pyridin-4-yl moiety can serve as a hinge-binding element in the ATP-binding pocket of kinases, while the rest of the molecule can be elaborated through nucleophilic substitution on the chloroacetyl group to achieve high affinity and selectivity.

A hypothetical derivative, "Compound X," synthesized from this compound, can be envisioned to inhibit PI3K.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes CompoundX Compound X (Derivative) CompoundX->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a derivative of this compound.

Conclusion

This compound is a highly valuable and reactive building block in synthetic and medicinal chemistry. The electrophilic nature of its chloroacetyl group allows for facile and efficient nucleophilic substitution reactions with a wide range of nucleophiles, providing a straightforward route to a diverse array of functionalized molecules. This reactivity has been effectively harnessed in the development of targeted therapeutics, particularly kinase inhibitors aimed at critical cancer-related signaling pathways. The synthetic accessibility of the parent compound, coupled with the predictable reactivity of the chloroacetyl group, ensures its continued importance in the quest for novel and effective therapeutic agents. Further exploration of its reactivity with different classes of nucleophiles and the biological evaluation of the resulting derivatives will undoubtedly lead to the discovery of new drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide from 4-aminopyridine. The primary synthetic route detailed is the direct acylation of 4-aminopyridine with chloroacetyl chloride. This method is a fundamental and widely employed approach for the formation of the amide bond in this context.[1] The protocol includes information on reaction conditions, reagents, and purification methods. Quantitative data from relevant studies are summarized for easy reference. Additionally, a visual representation of the experimental workflow is provided to aid in the conceptualization of the process.

Introduction

This compound and its analogues are of significant interest in medicinal chemistry and drug development. The N-substituted chloroacetamide moiety serves as a versatile building block for the synthesis of more complex molecules with potential biological activities. The synthesis from 4-aminopyridine is a crucial first step in the development of various compounds, including those with potential applications as antifungal and antituberculous agents. The direct acylation method described herein is an efficient way to produce this key intermediate.

Synthesis Pathway

The most common and direct method for synthesizing this compound is through the nucleophilic acyl substitution reaction between 4-aminopyridine and chloroacetyl chloride. In this reaction, the amino group of 4-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of an amide bond and the elimination of hydrogen chloride (HCl) as a byproduct.[1]

To ensure the reaction proceeds efficiently, a base is typically added to neutralize the HCl generated. Without a base, the HCl would protonate the nitrogen of the 4-aminopyridine, rendering it non-nucleophilic and halting the reaction.[1] Tertiary amines, such as triethylamine, are commonly used for this purpose.[1][2]

The reaction is often initiated at a low temperature (0–5°C) to control its exothermic nature, especially when using the highly reactive chloroacetyl chloride.[1] Following the initial addition, the reaction is typically allowed to warm to room temperature to proceed to completion.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Aminopyridine 4-Aminopyridine ReactionVessel Mixing and Reaction (0°C to RT) Aminopyridine->ReactionVessel AcylChloride Chloroacetyl Chloride AcylChloride->ReactionVessel Base Triethylamine Base->ReactionVessel Solvent Dichloromethane Solvent->ReactionVessel Quenching Quenching ReactionVessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Organic Layer Recrystallization Recrystallization Evaporation->Recrystallization Crude Product FinalProduct This compound Recrystallization->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

ParameterValueReference
Yield 80%[2]
Melting Point 251-253 °C[2]
Appearance White crystals[2]
IR (KBr, cm⁻¹) 3346 (N-H amide), 3051 (C-H aromatic), 2941 (C-H aliphatic), 1677 (C=O amide), 1550 (C=C), 1460 (C-N)[2]

Detailed Experimental Protocol

This protocol is adapted from procedures for the synthesis of similar N-aryl chloroacetamides.[2][3][4]

Materials and Reagents:

  • 4-Aminopyridine

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

  • Infrared spectrometer

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopyridine (1 equivalent) in anhydrous dichloromethane.

    • Add triethylamine (1 equivalent) to the solution.[2]

    • Cool the flask in an ice bath to 0°C with continuous stirring.

  • Addition of Chloroacetyl Chloride:

    • Slowly add chloroacetyl chloride (1 equivalent) dropwise to the cooled solution using a dropping funnel over a period of 15-30 minutes. Maintain the temperature below 5°C during the addition.[4]

    • A precipitate (triethylamine hydrochloride) will form.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for an additional 1-2 hours at room temperature.[2]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, add saturated aqueous sodium bicarbonate solution to the reaction mixture to neutralize any remaining acid and dissolve the precipitate.[2]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude product from ethanol to yield pure this compound as white crystals.[2]

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain an infrared spectrum to confirm the presence of characteristic functional groups.

Safety Precautions

  • Chloroacetyl chloride is highly corrosive and lachrymatory. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it only in a fume hood.

  • 4-aminopyridine is toxic. Avoid inhalation and skin contact.

  • The reaction can be exothermic. Proper temperature control is crucial, especially during the addition of chloroacetyl chloride.

References

Application Note: A Detailed Protocol for the Acylation of 4-Aminopyridine with Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acylation of 4-aminopyridine with chloroacetyl chloride is a fundamental organic synthesis reaction that yields 2-chloro-N-(pyridin-4-yl)acetamide. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic amino group of 4-aminopyridine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[1] The resulting product is a valuable bifunctional molecule, possessing a reactive chloroacetamide moiety that can be used for further chemical modifications, making it a useful intermediate in the synthesis of more complex molecules, including those with potential biological activity. This document provides a comprehensive protocol for this synthesis, including safety precautions, a detailed experimental procedure, and reaction parameters.

Reaction Scheme

The reaction proceeds as follows:

4-Aminopyridine + Chloroacetyl Chloride → this compound + HCl

A base, such as triethylamine (TEA), is typically added to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[2]

Reagent and Product Data

A summary of the physical and chemical properties of the key substances involved in this protocol is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-AminopyridineC₅H₆N₂94.12White to off-white powder.[3] Fatal if swallowed, causes skin and eye irritation.[4][5]
Chloroacetyl ChlorideC₂H₂Cl₂O112.94Colorless to yellow liquid with a strong, pungent odor.[6][7] Highly toxic, corrosive, and reacts violently with water.[6][8][9]
Triethylamine (TEA)C₆H₁₅N101.19Colorless liquid with a strong fishy odor. Flammable and corrosive. Used as a base to scavenge HCl.[2]
Dichloromethane (DCM)CH₂Cl₂84.93Colorless, volatile liquid. Used as a reaction solvent. Suspected carcinogen.
This compoundC₇H₇ClN₂O170.60The desired product, typically a solid.[10]

Critical Safety Precautions

Extreme caution must be exercised when handling chloroacetyl chloride due to its high toxicity and reactivity.

  • Chloroacetyl Chloride:

    • Toxicity: Highly toxic if swallowed, inhaled, or in contact with skin.[8][11] It is a potent lachrymator (tear gas agent) and can cause severe irritation and burns to the skin, eyes, and respiratory tract.[6][9][12] Exposure can lead to delayed pulmonary edema, a medical emergency.[6][7]

    • Corrosivity: Causes severe skin burns and eye damage.[8][13]

    • Reactivity: Reacts violently with water and moisture to release toxic and corrosive hydrogen chloride gas.[6][8][13] It is incompatible with alcohols, strong bases, and oxidizing agents.[6]

    • Handling: All manipulations must be performed in a certified chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles along with a face shield.[6][8] Ensure an emergency shower and eyewash station are immediately accessible.[6] Store under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area away from water.[8][13]

  • 4-Aminopyridine:

    • Toxicity: Fatal if swallowed.[4][5] It is a potassium channel blocker and is highly toxic to all mammals.[14]

    • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]

    • Handling: Avoid creating dust.[4] Wear gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.[4]

  • General Procedures:

    • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of chloroacetyl chloride.[2]

    • All glassware must be thoroughly dried before use.

Detailed Experimental Protocol

This protocol is based on general procedures for the acylation of amines with chloroacetyl chloride.[2][15]

5.1. Materials and Equipment

  • 4-Aminopyridine (1.0 eq.)

  • Chloroacetyl chloride (1.1 eq.)

  • Triethylamine (TEA) (1.2 eq.), freshly distilled

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

5.2. Reaction Setup

  • Set up a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • In the flask, dissolve 4-aminopyridine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C using an ice bath.

5.3. Reaction Procedure

  • In a separate dry flask, prepare a solution of chloroacetyl chloride (1.1 eq.) in anhydrous dichloromethane.

  • Transfer the chloroacetyl chloride solution to the dropping funnel.

  • Add the chloroacetyl chloride solution dropwise to the cooled, stirred solution of 4-aminopyridine and triethylamine over 15-20 minutes. Maintain the temperature at or below 5 °C during the addition.[16] A precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture at room temperature for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][16]

5.4. Work-up and Purification

  • Upon completion, quench the reaction by slowly adding deionized water.[2]

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine (saturated NaCl solution).[2]

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][10]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2][10]

  • Purify the crude solid by recrystallization from a suitable solvent, such as acetonitrile or ethanol, to yield pure this compound.[10][17]

Summary of Reaction Parameters

The following table summarizes typical conditions and expected outcomes for this type of acylation reaction.

ParameterValue / ConditionSource(s)
Temperature 0 °C to Room Temperature[2][16][17]
Reaction Time 2 - 6 hours[15][16][17]
Solvent Dichloromethane (DCM), Acetonitrile, THF[15][16][17]
Base Triethylamine (TEA), Pyridine[2][15][18]
Typical Yield 70 - 95%[15][16]

Visualized Experimental Workflow

The following diagram outlines the key steps of the experimental protocol.

Acylation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification cluster_product 5. Final Product setup1 Dissolve 4-Aminopyridine and Triethylamine in anhydrous DCM setup2 Cool solution to 0°C in an ice bath setup1->setup2 reaction1 Slowly add Chloroacetyl Chloride solution (in DCM) via dropping funnel setup2->reaction1 reaction2 Stir at 0°C during addition reaction1->reaction2 reaction3 Warm to Room Temperature and stir for 2-4 hours reaction2->reaction3 workup1 Quench with Water reaction3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash organic layer (NaHCO₃, Brine) workup2->workup3 workup4 Dry over Na₂SO₄ workup3->workup4 workup5 Concentrate via Rotary Evaporation workup4->workup5 purify1 Recrystallize crude solid from Ethanol or Acetonitrile workup5->purify1 product Pure 2-chloro-N- (pyridin-4-yl)acetamide purify1->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Utilization of 2-chloro-N-(pyridin-4-yl)acetamide in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-chloro-N-(pyridin-4-yl)acetamide as a versatile building block in the multi-step synthesis of pharmacologically active compounds. The protocols outlined below focus on its application in the synthesis of kinase inhibitors and other heterocyclic systems of medicinal interest.

Introduction

This compound is a key intermediate in organic synthesis, primarily utilized for its reactive α-chloroacetamide moiety. This functional group readily undergoes nucleophilic substitution reactions, allowing for the introduction of diverse structural motifs. The pyridin-4-yl group is a common pharmacophore in many biologically active molecules, contributing to target binding and modulating physicochemical properties. This document details the synthesis of the starting material and its subsequent elaboration into more complex molecular architectures.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the direct acylation of 4-aminopyridine with chloroacetyl chloride.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Aminopyridine

  • Chloroacetyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the stirred solution.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C to control the exothermic reaction.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography using an ethyl acetate/hexane gradient to afford this compound as a solid.

Quantitative Data:

ParameterValueReference
Yield 80%[1]
Melting Point 251-253 °C[1]
Appearance White crystals[1]
IR (KBr, cm⁻¹) 3346 (N-H), 3051 (C-H, aromatic), 2941 (C-H, aliphatic), 1677 (C=O, amide)[1]

Multi-Step Synthesis Applications

This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications. The following sections detail its use in the preparation of piperazine and 1,3,4-oxadiazole derivatives.

Application 1: Synthesis of 2-(4-Arylpiperazin-1-yl)-N-(pyridin-4-yl)acetamide Derivatives

The reactive chlorine atom in this compound is readily displaced by secondary amines, such as substituted piperazines, to form more complex structures. These piperazine-containing molecules are of significant interest in drug discovery, often targeting a wide range of biological receptors and enzymes.

Experimental Workflow:

G cluster_0 Step 1: Nucleophilic Substitution start This compound + Substituted Piperazine reagents1 K₂CO₃, Acetonitrile start->reagents1 conditions1 Reflux, 18-36 h reagents1->conditions1 product1 2-(4-Arylpiperazin-1-yl)-N-(pyridin-4-yl)acetamide conditions1->product1

Caption: Synthesis of piperazine derivatives.

This protocol is adapted from a general procedure for the synthesis of related piperazine derivatives.[2]

Materials:

  • This compound

  • 1-(3-nitropyridin-2-yl)piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile, anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate/Methanol mixture

Procedure:

  • To a solution of 1-(3-nitropyridin-2-yl)piperazine (1.0 eq) in anhydrous acetonitrile, add this compound (1.1 eq) and potassium carbonate (2.0 eq).

  • Reflux the reaction mixture for 18-36 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an ethyl acetate/methanol gradient to yield the desired product.

Quantitative Data (for analogous compounds):

ParameterValueReference
Yield 50-70%[2]
Application 2: Synthesis of 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide Derivatives

This compound can be used to synthesize more complex heterocyclic systems. In this example, a related compound, 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, is reacted with various N-substituted 2-chloroacetamides to generate a library of compounds with potential antimicrobial and anti-inflammatory activities.

Experimental Workflow:

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Substitution start 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol reagents1 Aqueous KOH start->reagents1 product1 Potassium thiolate salt reagents1->product1 start2 Potassium thiolate salt + 2-chloro-N-phenylacetamide conditions2 Stirring, 50-60 °C, 4-5 h start2->conditions2 product2 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide conditions2->product2

Caption: Synthesis of 1,3,4-oxadiazole derivatives.

This protocol is based on the synthesis of N-phenyl substituted analogues.[3]

Materials:

  • 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

  • Potassium hydroxide (KOH)

  • Various N-aryl-2-chloroacetamides (including this compound)

  • Ethanol

  • Water

Procedure:

  • Dissolve 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (1.0 eq) in aqueous potassium hydroxide with stirring until a clear solution is obtained.

  • Filter the solution to remove any suspended impurities.

  • To the filtrate, add the corresponding N-aryl-2-chloroacetamide (1.1 eq) in small portions.

  • Stir the reaction mixture at 50-60 °C for 4-5 hours.

  • Allow the reaction to cool and leave it overnight.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

Biological Significance and Signaling Pathways

The synthesized derivatives of this compound often exhibit interesting biological activities, particularly as kinase inhibitors. For instance, many pyridine and piperazine-containing compounds are known to target serine/threonine kinases which are crucial regulators of cell cycle progression and are often dysregulated in cancer.

Signaling Pathway Example: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Pyridine-containing molecules have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Stimulation Inhibitor Pyridinylacetamide Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. The protocols and applications detailed in this document demonstrate its utility in constructing molecules with significant potential for drug discovery, particularly in the development of kinase inhibitors. The straightforward nature of its synthesis and the reactivity of the α-chloroacetamide group make it an attractive building block for medicinal chemists.

References

Applications of 2-chloro-N-(pyridin-4-yl)acetamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(pyridin-4-yl)acetamide is a versatile bifunctional molecule that serves as a valuable starting material and key intermediate in the synthesis of a wide array of biologically active compounds. Its structure, incorporating a reactive chloroacetamide group and a pharmacophoric pyridine ring, makes it an attractive scaffold for the development of novel therapeutic agents. The chloroacetamide moiety can act as a covalent binder to protein targets, while the pyridine ring can be involved in crucial hydrogen bonding and other non-covalent interactions within biological systems. This document provides an overview of the applications of this compound in medicinal chemistry, focusing on its use in the development of anticancer and antimicrobial agents. Detailed experimental protocols for the synthesis and biological evaluation of its derivatives are also presented.

I. Synthesis of this compound and Its Derivatives

The fundamental synthesis of this compound is achieved through the acylation of 4-aminopyridine with chloroacetyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting scaffold can then be further modified, primarily through nucleophilic substitution of the chlorine atom, to generate a diverse library of compounds.

Experimental Protocol: General Synthesis of this compound Derivatives

1. Synthesis of this compound (Intermediate)

  • Materials: 4-aminopyridine, chloroacetyl chloride, an aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)), and a base (e.g., triethylamine, pyridine).

  • Procedure:

    • Dissolve 4-aminopyridine (1 equivalent) in the chosen aprotic solvent.

    • Add the base (1.2 equivalents) to the solution.

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and continue stirring for 4-12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the product into the organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

2. Synthesis of Derivatives via Nucleophilic Substitution

  • Materials: this compound, desired nucleophile (e.g., amine, thiol, alcohol), a suitable solvent, and a base (if necessary).

  • Procedure:

    • Dissolve this compound (1 equivalent) in a suitable solvent.

    • Add the nucleophile (1-1.2 equivalents) and a base (e.g., potassium carbonate, triethylamine) if the nucleophile is an amine or thiol.

    • Heat the reaction mixture under reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the final derivative.

Diagram of Synthetic Workflow:

G cluster_synthesis General Synthetic Workflow start 4-Aminopyridine + Chloroacetyl Chloride intermediate This compound start->intermediate Acylation derivative Derivative Library intermediate->derivative Nucleophilic Substitution nucleophile Nucleophile (R-NH2, R-SH, R-OH) nucleophile->derivative

Caption: General workflow for the synthesis of this compound derivatives.

II. Applications in Anticancer Drug Discovery

Derivatives of this compound have shown promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation. The chloroacetamide moiety can act as a "warhead" for irreversible inhibition of kinases, a class of enzymes often dysregulated in cancer.

A. Kinase Inhibition

The pyridine ring is a privileged scaffold in kinase inhibitor design, and its combination with the reactive chloroacetamide group allows for the development of potent and selective irreversible inhibitors.

Example Application: Fibroblast Growth Factor Receptor (FGFR) Inhibition

Novel chloroacetamide derivatives have been investigated as irreversible inhibitors of FGFRs, which are implicated in various cancers. The chloroacetamide group can form a covalent bond with a cysteine residue in the P-loop of the FGFR kinase domain, leading to sustained inhibition.

Quantitative Data:

Compound IDTargetCell LineIC50 (µM)Reference
Pyridine-urea 8eVEGFR-2-3.93[1]
Pyridine-urea 8bVEGFR-2-5.0[1]

Signaling Pathway Diagram: FGFR Signaling

G cluster_pathway FGFR Signaling Pathway and Inhibition FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Chloroacetamide Derivative Inhibitor->FGFR Covalent Inhibition

Caption: Inhibition of the FGFR signaling pathway by a covalent chloroacetamide derivative.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Materials: Synthesized compounds, cancer cell lines (e.g., MCF-7, PC3), cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed the cancer cells in 96-well plates at a predetermined density and incubate overnight.

    • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]

III. Applications in Antimicrobial Drug Discovery

The chloroacetamide moiety is known for its reactivity towards nucleophilic residues in proteins, making it a potential pharmacophore for antimicrobial agents. Derivatives of this compound can be synthesized and screened for their activity against various bacterial and fungal strains.

Example Application: Antibacterial and Antifungal Agents

By modifying the core structure, novel compounds can be developed with the potential to inhibit essential microbial enzymes or disrupt cell wall synthesis.

Quantitative Data:

Compound IDOrganismMIC (µg/mL)Reference
Hypothetical Data Staphylococcus aureus--
Hypothetical Data Escherichia coli--
Hypothetical Data Candida albicans--
(Note: Specific MIC values for direct derivatives of this compound are not readily available in the cited literature and would require experimental determination.)
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Materials: Synthesized compounds, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth), 96-well microtiter plates, and a spectrophotometer.

  • Procedure:

    • Prepare a serial two-fold dilution of the synthesized compounds in the broth medium in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism to be tested.

    • Add the microbial inoculum to each well containing the compound dilutions.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Diagram of Antimicrobial Screening Workflow:

G cluster_antimicrobial Antimicrobial Screening Workflow start Synthesized Derivatives dilution Serial Dilution in 96-well Plate start->dilution inoculation Inoculation with Bacterial/Fungal Strain dilution->inoculation incubation Incubation inoculation->incubation mic MIC Determination incubation->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its inherent reactivity and the favorable pharmacological properties of the pyridine moiety provide a solid foundation for the development of novel therapeutic agents. The application notes and protocols outlined in this document offer a framework for the synthesis and evaluation of its derivatives as potential anticancer and antimicrobial drugs. Further exploration of the chemical space around this scaffold is warranted to uncover new lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

Application Notes and Protocols for the Derivatization of 2-chloro-N-(pyridin-4-yl)acetamide in Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, derivatization, and biological evaluation of 2-chloro-N-(pyridin-4-yl)acetamide. This versatile scaffold serves as a valuable starting point for the development of novel compounds with a range of potential therapeutic applications, including antimicrobial and anticancer activities. Detailed protocols for synthesis and biological screening are provided, along with data presentation and visualizations to guide further research and development.

Introduction

This compound is a key building block in medicinal chemistry. Its structure, featuring a reactive chloroacetyl group and a pyridine ring, allows for a wide array of chemical modifications. The pyridine moiety is a well-established pharmacophore present in numerous FDA-approved drugs, while the chloroacetamide group acts as an electrophile, enabling covalent interactions with biological targets. This reactivity has been harnessed to develop inhibitors for various enzymes and compounds with significant biological activity.

The derivatization of this compound primarily involves the nucleophilic substitution of the chlorine atom, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological activity data for various derivatives of this compound and related compounds.

Table 1: Antimicrobial Activity of N-substituted-2-((pyridin-4-yl)thio)acetamide Derivatives

Compound IDSubstituent (R) on Phenyl RingMIC (µg/mL) vs. M. tuberculosis H37Rv
1a H>100
1b 4-Cl50
1c 4-F50
1d 4-NO₂25
1e 2,4-diCl12.5

Data extracted from studies on 1,3,4-oxadiazole derivatives incorporating a pyridin-4-yl thioacetamide moiety.[1]

Table 2: Insecticidal Activity of a 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Derivative

CompoundTarget OrganismLC50 (ppm) - 24hLC50 (ppm) - 48h
2 Cowpea aphid (Aphis craccivora) nymphs0.1920.041
2 Cowpea aphid (Aphis craccivora) adults1.2330.142

Data from a study on the synthesis and biological activity of a pyridinethio-acetamide derivative.[2]

Table 3: Anticancer Activity of Pyridine-Containing Acetamide Derivatives

Compound IDDerivative ClassCell LineIC50 (µM)
3a Triazole-pyrimidine hybridA549 (Lung)15.70
3b Pyridine-3-carbonitrileMCF-7 (Breast)18.5
3c Pyridine-bridged CA-4 analogueHeLa (Cervical)0.00313

IC50 values are for representative compounds from different studies on pyridine derivatives.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the direct acylation of 4-aminopyridine with chloroacetyl chloride.

Materials:

  • 4-aminopyridine

  • Chloroacetyl chloride

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Round bottom flask

  • Dropping funnel

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

  • Dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the stirred reaction mixture via a dropping funnel over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: General Procedure for Derivatization via Nucleophilic Substitution

This protocol outlines a general method for substituting the chloro group of this compound with various nucleophiles (e.g., thiols, amines, phenols).

Materials:

  • This compound

  • Nucleophile (e.g., thiophenol, aniline, phenol) (1.0-1.2 eq)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH)) (1.1-1.5 eq)

  • Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide (DMF))

  • Magnetic stirrer and stirring bar

  • Heating mantle or oil bath

  • Round bottom flask

  • Condenser

  • Standard workup and purification equipment

Procedure:

  • To a solution of the nucleophile (1.0 eq) in the chosen anhydrous solvent, add the base (1.2 eq) portion-wise at room temperature.

  • Stir the mixture for 30 minutes to generate the nucleophilic species.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • If a precipitate forms, filter, wash with water, and dry.

  • If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standard method for assessing the antimicrobial activity of the synthesized derivatives.

Materials:

  • Synthesized compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Solvent for compounds (e.g., Dimethyl sulfoxide (DMSO))

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in the broth medium in the 96-well plates to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening start This compound Synthesis deriv Nucleophilic Substitution with R-XH (X=S, N, O) start->deriv purify Purification (Recrystallization / Chromatography) deriv->purify charac Characterization (NMR, MS, IR) purify->charac screen Primary Screening (e.g., MIC, Cytotoxicity Assay) charac->screen Library of Derivatives hits Hit Identification screen->hits secondary Secondary Assays (e.g., IC50, Mechanism of Action) hits->secondary sar Structure-Activity Relationship (SAR) Analysis secondary->sar sar->deriv Lead Optimization signaling_pathway cluster_vlcfa Very-Long-Chain Fatty Acid (VLCFA) Elongase System cluster_downstream Downstream Cellular Effects malonyl Malonyl-CoA condensing Condensing Enzyme (KCS) malonyl->condensing acyl Acyl-CoA (C_n) acyl->condensing elongation Elongation Complex (KAR, HCD, ECR) condensing->elongation 3-Ketoacyl-CoA product Acyl-CoA (C_n+2) vlcfa_depletion VLCFA Depletion elongation->product Sequential Reduction & Dehydration inhibitor 2-chloroacetamide Derivative inhibitor->condensing Covalent Inhibition (Active Site Cysteine) membrane Altered Membrane Composition & Function vlcfa_depletion->membrane growth Inhibition of Cell Growth & Proliferation membrane->growth sar_logic cluster_modifications Structural Modifications cluster_properties Physicochemical Properties core This compound r_group Introduction of R-X- group (X=S, N, O) core->r_group pyridine_sub Substitution on Pyridine Ring core->pyridine_sub lipophilicity Lipophilicity (logP) r_group->lipophilicity electronics Electronic Effects (EWG/EDG) r_group->electronics pyridine_sub->electronics sterics Steric Hindrance pyridine_sub->sterics activity Biological Activity (e.g., MIC, IC50) lipophilicity->activity electronics->activity sterics->activity

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-chloro-N-(pyridin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and subsequent nucleophilic substitution reactions of 2-chloro-N-(pyridin-4-yl)acetamide. This versatile reagent serves as a key building block in the synthesis of a wide range of biologically active molecules, particularly in the development of enzyme inhibitors.

Introduction

This compound is a valuable synthetic intermediate characterized by a reactive C-Cl bond, making it an excellent electrophile for nucleophilic substitution reactions. The pyridine moiety is a common feature in many pharmaceuticals, and modifications at the acetamide side chain allow for the exploration of structure-activity relationships (SAR) in drug discovery programs. Derivatives of 2-substituted-N-(pyridin-4-yl)acetamides have shown promise as inhibitors of various kinases, including Hypoxia-Inducible Factor (HIF) prolyl 4-hydroxylases and Hematopoietic Progenitor Kinase 1 (HPK1), which are key targets in cancer immunotherapy and other therapeutic areas.[1][2]

Synthesis of this compound

The parent compound can be synthesized via the acylation of 4-aminopyridine with chloroacetyl chloride.

Protocol 1: Synthesis of this compound

  • Materials: 4-aminopyridine, chloroacetyl chloride, dichloromethane (DCM), triethylamine (TEA), saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate, rotary evaporator.

  • Procedure:

    • Dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Table 1: Characterization Data for this compound and its Isomer

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic DataReference
This compoundC₇H₇ClN₂O170.60251-253¹H NMR, IR, MS available[3]
2-chloro-N-(pyridin-2-yl)acetamideC₇H₇ClN₂O170.60110-115¹H NMR (CDCl₃): δ 8.95 (bs, 1H), 8.4 (d, J=4.9 Hz, 1H), 8.2 (d, J=8.3 Hz, 1H), 7.7 (t, 1H), 7.1 (d, 1H), 4.2 (s, 2H). ¹³C NMR (CDCl₃): δ 164.9, 150.7, 148.2, 139.1, 121.0, 111.4, 43.2. MS (EIMS): m/z 170.6 (M⁺). IR (KBr): 3443, 3226, 1683, 1581, 1330, 1198, 775 cm⁻¹.[4]

Nucleophilic Substitution Reactions

The chlorine atom in this compound is readily displaced by a variety of nucleophiles, including amines, thiols, and phenoxides. Below are general protocols for these transformations.

Reaction with Amine Nucleophiles

Protocol 2: General Procedure for Amination

  • Materials: this compound, desired amine (e.g., piperidine, pyrrolidine), a suitable solvent (e.g., ethanol, DMF), a base (e.g., K₂CO₃, TEA), rotary evaporator.

  • Procedure:

    • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.2 eq) and the base (1.5 eq).

    • Heat the reaction mixture at a suitable temperature (e.g., 50-80 °C) and monitor by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • If a precipitate forms, filter the solid. Otherwise, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Table 2: Representative Data for Amination of N-Aryl-2-chloroacetamides

ProductNucleophileYield (%)Melting Point (°C)Spectroscopic DataReference
2-(Piperidin-1-yl)-N-phenylacetamidePiperidine-118-120--
2-(Pyrrolidin-1-yl)-N-phenylacetamidePyrrolidine-129-131--
2-(4-Methylpiperazin-1-yl)-N-phenylacetamideN-Methylpiperazine-104-106--
Reaction with Thiol Nucleophiles

Protocol 3: General Procedure for Thiolation

  • Materials: this compound, desired thiol (e.g., thiophenol, sodium thiomethoxide), a suitable solvent (e.g., ethanol, DMF), a base (e.g., NaH, NaOEt), rotary evaporator.

  • Procedure:

    • In a round-bottom flask, prepare the thiolate by adding the thiol (1.1 eq) to a suspension of the base (1.2 eq) in the solvent at 0 °C.

    • To this mixture, add a solution of this compound (1.0 eq) in the same solvent.

    • Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by chromatography or recrystallization.

Table 3: Representative Data for Thiolation of N-Aryl-2-chloroacetamides

ProductNucleophileYield (%)Melting Point (°C)Spectroscopic DataReference
N-(p-tolyl)-2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetamide3-cyano-4-methyl-6-phenylpyridine-2-thiol89197-199¹H NMR (DMSO): δ 10.33 (s, 1H, NH), 8.09 (d, J=10 Hz, 2H, ArH), 7.80 (s, 1H, pyridine-5-H), 7.48-7.28 (m, 5H, ArH), 7.09 (d, J=10 Hz, 2H, ArH), 4.23 (s, 2H, SCH₂), 2.48 (s, 3H, CH₃), 2.31 (s, 3H, CH₃). ¹³C NMR: δ 170.4, 153.4, 150.0, 149.6, 146.5, 137.5, 135.8, 132.4, 129.1, 128.4, 127.7, 127.0, 122.3, 105.4, 43.5, 22.6, 20.0. MS: m/z (%) 373 (M⁺). IR (cm⁻¹): 3387 (NH), 2214 (CN), 1674 (CO).[5]
Reaction with Phenoxide Nucleophiles

Protocol 4: General Procedure for O-Arylation

  • Materials: this compound, desired phenol, a suitable solvent (e.g., acetone, DMF), a base (e.g., K₂CO₃, Cs₂CO₃), rotary evaporator.

  • Procedure:

    • Combine this compound (1.0 eq), the phenol (1.1 eq), and the base (1.5 eq) in the chosen solvent.

    • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter off the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization.

Table 4: Representative Data for O-Arylation of N-Aryl-2-chloroacetamides

ProductNucleophileYield (%)Melting Point (°C)Spectroscopic DataReference
2-(3-Fluoro-4-nitrophenoxy)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide3-Fluoro-4-nitrophenol58.9163-164¹H-NMR (DMSO-d₆): δ 10.58 (s, 1H), 8.21–8.16 (m, 2H), 7.90 (dd, J = 8.8 Hz, 2 Hz, 1H), 7.70 (d, J = 8.8 Hz, 1H), 7.27 (dd, J = 13.6 Hz, 2.4 Hz, 1H), 7.06 (dd, J = 9.2 Hz, 2 Hz, 1H), 4.97 (s, 2H). ¹³C-NMR (DMSO-d₆): δ 166.36, 163.95, 158.05, 155.45, 137.99, 132.46, 128.26, 127.02, 124.72, 124.27, 121.55, 118.53, 111.98, 104.66, 67.65.[6]

Biological Applications and Signaling Pathways

Derivatives of 2-substituted-N-(pyridin-4-yl)acetamides are of significant interest in drug discovery due to their potential to modulate the activity of various enzymes, particularly kinases. Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The synthesized compounds can act as inhibitors, blocking the active site of the kinase and preventing the phosphorylation of downstream substrates, thereby disrupting the signaling cascade.

Visualization of Experimental Workflow and Biological Action

G cluster_synthesis Synthesis Workflow cluster_bio Biological Action A 4-Aminopyridine C This compound A->C B Chloroacetyl Chloride B->C E Substituted N-(pyridin-4-yl)acetamide Derivative C->E D Nucleophile (Amine, Thiol, Phenol) D->E F Kinase Signaling Pathway I Phosphorylated Substrate (Signal Propagation) F->I Kinase Activity G ATP G->F H Substrate H->F J Derivative J->F Inhibition

Caption: Synthetic workflow for N-(pyridin-4-yl)acetamide derivatives and their inhibitory action on a generic kinase signaling pathway.

The diagram above illustrates the general synthetic route to access diverse 2-substituted-N-(pyridin-4-yl)acetamide derivatives. These compounds can then be evaluated for their biological activity, such as the inhibition of a kinase signaling pathway. By blocking the kinase, the derivative prevents the phosphorylation of its substrate, thus halting the downstream signaling cascade that may be driving disease progression.

Conclusion

This compound is a versatile and valuable building block for the synthesis of libraries of compounds for drug discovery. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological activities of novel derivatives in the pursuit of new therapeutic agents.

References

Application Notes and Protocols for the Development of Novel Antitubercular Agents from 2-chloro-N-(pyridin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the urgent development of new therapeutic agents with novel mechanisms of action. The 2-chloro-N-(pyridin-4-yl)acetamide scaffold represents a promising starting point for the synthesis of new antitubercular agents. The reactive chloroacetyl group allows for facile derivatization via nucleophilic substitution, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This document provides detailed protocols for the synthesis, in vitro screening, and cytotoxicity evaluation of novel compounds derived from this scaffold.

Core Concept: Derivatization Strategy

The primary strategy involves the nucleophilic substitution of the chlorine atom in this compound with various nucleophiles (e.g., amines, thiols, phenols) to generate a library of N-substituted acetamide derivatives. This approach allows for systematic modification of the molecule's steric and electronic properties to optimize antitubercular activity and minimize cytotoxicity.

logical_relationship A This compound (Starting Material) C Nucleophilic Substitution Reaction A->C B Nucleophilic Reagents (e.g., R-NH2, R-SH, R-OH) B->C D Library of Novel N-(pyridin-4-yl)acetamide Derivatives C->D Synthesis E Screening & Evaluation D->E Testing

Caption: Core derivatization strategy.

Data Presentation: Biological Activity of Analogues

The following table summarizes the in vitro antitubercular activity and cytotoxicity of a representative series of 2-chloro-acetamide-derived imidazo[1,2-a]pyridine analogues. These compounds, while more complex, demonstrate the potential of the chloro-acetamide moiety in achieving potent antitubercular activity.[1]

Compound IDR-Group on PhenylamineMIC (μg/mL) vs. M. tuberculosis H37Rv[1]Cytotoxicity (IC50, μM) on HEK293T cells[1]
PINRAc-14-Fluoro3.1>50
PINRAc-24-Chloro3.1>50
PINRAc-34-Bromo1.6>50
PINRAc-44-Nitro6.25>50
PINRAc-54-Methyl3.1>50
PINRAc-64-Methoxy1.6>50
PINRAc-73-Fluoro6.25>50
PINRAc-83-Chloro3.1>50
PINRAc-93-Bromo1.6>50
PINRAc-103-Nitro12.5>50
PINRAc-113-Methoxy1.6>50
PINRAc-123-Methyl3.1>50
Isoniazid-0.1-
Rifampicin-0.2-

Note: The presented data is for 2‐chloro‐N‐(4‐(6‐chloroH‐imidazo[1,2‐a]pyridin‐2‐yl)phenyl)acetamide derivatives, which serve as a proof-of-concept for the potential of the core scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol outlines the synthesis of the core scaffold from 4-aminopyridine and chloroacetyl chloride.

experimental_workflow cluster_synthesis Synthesis Workflow A Dissolve 4-aminopyridine in anhydrous DCM at 0°C B Add triethylamine (base) A->B C Add chloroacetyl chloride dropwise B->C D Stir at room temperature (Monitor by TLC) C->D E Quench with water D->E F Extract with DCM E->F G Dry organic layer (Na2SO4) F->G H Purify by column chromatography G->H I Characterize product (NMR, MS, IR) H->I

Caption: General workflow for synthesis.

Materials:

  • 4-aminopyridine

  • Chloroacetyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Dissolve 4-aminopyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution to act as a base.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: General Procedure for Nucleophilic Substitution

The chloro group of this compound is susceptible to substitution by various nucleophiles.

Materials:

  • This compound

  • Nucleophile (e.g., substituted aniline, benzyl mercaptan, phenol) (1.2 eq)

  • Base (e.g., K2CO3, NaH, Et3N) (1.5 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent, add the appropriate base.

  • Add the desired nucleophile (1.2 eq) to the mixture.

  • Heat the reaction mixture at an appropriate temperature (e.g., 60-80°C) and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash, dry, and concentrate the organic layer.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This colorimetric assay is a standard, low-cost method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

MABA_workflow cluster_maba MABA Protocol A Prepare serial 2-fold dilutions of test compounds in 96-well plate B Add M. tuberculosis H37Rv suspension to each well A->B C Incubate plates at 37°C for 7 days B->C D Add Alamar Blue solution to each well C->D E Re-incubate for 24 hours D->E F Read results: Blue = Inhibition, Pink = Growth E->F G Determine MIC F->G

Caption: MABA experimental workflow.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • Sterile 96-well microplates

  • Test compounds and standard drugs (Isoniazid, Rifampicin)

  • Alamar Blue reagent

  • 20% Tween 80 solution

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, add 100 µL of sterile Middlebrook 7H9 broth to all wells.

  • Add the test compound to the first well of a row and perform 2-fold serial dilutions across the plate. Include wells for positive (no drug) and negative (no bacteria) controls.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in broth.

  • Add 100 µL of the bacterial inoculum to each well (except the negative control).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[1][2][3]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the toxicity of the synthesized compounds against a mammalian cell line (e.g., HEK293T).

Materials:

  • HEK293T (Human Embryonic Kidney) cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed HEK293T cells into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Mechanism of Action: MmpL3 Inhibition

Several studies on related antitubercular agents suggest that a potential target could be the Mycobacterial Membrane Protein Large 3 (MmpL3).[1] MmpL3 is an essential transporter responsible for exporting mycolic acid precursors (as trehalose monomycolate - TMM) across the mycobacterial inner membrane, a critical step in cell wall biosynthesis. Inhibition of MmpL3 disrupts this process, leading to bacterial death. Docking studies and specific MmpL3 inhibition assays can be employed to validate this proposed mechanism.

signaling_pathway cluster_pathway Proposed Mechanism of Action A Mycolic Acid Synthesis (Cytoplasm) B Trehalose Monomycolate (TMM) A->B C MmpL3 Transporter (Inner Membrane) B->C Transport D Periplasm C->D G Disruption of Cell Wall Integrity E Cell Wall Assembly D->E F Novel Agent F->C Inhibition H Bacterial Death G->H

References

Synthesis of N-Arylacetamides from 2-Chloro-N-(pyridin-4-yl)acetamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel N-arylacetamides through the N-arylation of 2-chloro-N-(pyridin-4-yl)acetamide. The primary method detailed is the Palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile cross-coupling reaction. An alternative Copper-catalyzed Ullmann-type condensation is also discussed. These protocols are intended for professionals in chemical research and drug development seeking to generate libraries of N-aryl-N-(pyridin-4-yl)acetamide derivatives for further study. This document outlines experimental procedures, potential challenges, and data from analogous reactions to guide synthesis efforts.

Introduction

N-arylacetamides are a prevalent structural motif in a wide array of pharmaceuticals and biologically active compounds. The ability to synthesize a diverse range of these molecules is crucial for structure-activity relationship (SAR) studies in drug discovery. The starting material, this compound, offers a versatile scaffold with multiple reactive sites. The targeted transformation is the formation of a new carbon-nitrogen bond at the acetamide nitrogen.

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds.[1][2] These methods offer significant advantages over classical approaches, including milder reaction conditions and broader substrate scope.[3] This document provides a comprehensive guide to applying these modern synthetic methods to this compound.

Reaction Scheme & Signaling Pathway

The core transformation is the N-arylation of the secondary amide, this compound, with an aryl halide. The generalized reaction is depicted below. The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by association of the amide, deprotonation, and reductive elimination to yield the N-arylated product and regenerate the active catalyst.[1][4]

Reaction Scheme cluster_products Products reactant1 This compound catalyst Pd Catalyst Ligand Base reactant2 Aryl Halide (Ar-X) X = Br, I product N-Aryl-2-chloro-N-(pyridin-4-yl)acetamide catalyst->product Heat

Figure 1: General N-Arylation Reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd_complex Ar-Pd(II)-X(L) pd0->pd_complex Oxidative Addition (Ar-X) amide_adduct [Ar-Pd(II)(Amide)(L)]- pd_complex->amide_adduct Amide Association & Deprotonation (Base) product_complex Ar-N-Pd(II)-L amide_adduct->product_complex Reductive Elimination product_complex->pd0 Product Release Experimental Workflow start Start reagents Combine Reactants, Catalyst, Ligand, and Base under Inert Atmosphere start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

References

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Protonation of 4-aminopyridine: The byproduct, hydrochloric acid (HCl), protonates the starting amine, rendering it non-nucleophilic.[1] 3. Poor quality reagents: Degradation of 4-aminopyridine or chloroacetyl chloride. 4. Sub-optimal solvent: Reactants may not be fully soluble.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion. If necessary, increase the reaction time or allow the mixture to warm to room temperature after the initial addition. 2. Add a suitable base: Incorporate a tertiary amine base like triethylamine (TEA) or pyridine to neutralize the HCl as it forms.[1] An excess of the base (1.1-1.5 equivalents) is often recommended. 3. Use fresh or purified reagents: Ensure the purity of starting materials. Chloroacetyl chloride is moisture-sensitive and should be handled accordingly. 4. Select an appropriate solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally effective.[2][3][4][5]
Formation of a Dark, Tarry Substance 1. Reaction temperature too high: The reaction between 4-aminopyridine and chloroacetyl chloride is highly exothermic.[1] 2. Side reactions: Polymerization or degradation of starting materials or product.1. Maintain low temperature during addition: Add the chloroacetyl chloride dropwise to a cooled solution (0-5 °C) of 4-aminopyridine.[1][6] 2. Control stoichiometry: Use a slight excess of the aminopyridine to ensure the complete consumption of the highly reactive chloroacetyl chloride.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of side products: Diacylation of the amine can occur. 3. Product oiling out during crystallization. 1. Aqueous workup: Wash the reaction mixture with a dilute aqueous acid to remove unreacted 4-aminopyridine and with a saturated sodium bicarbonate solution to remove any remaining acid. 2. Optimize reaction conditions: Use a 1:1 stoichiometry of reactants to minimize diacylation. 3. Recrystallization: Use a suitable solvent system for recrystallization, such as ethanol or acetonitrile.[7][8] If the product oils out, try a different solvent or a solvent mixture. Column chromatography can also be employed for purification.
Inconsistent Results 1. Variability in reagent quality. 2. Atmospheric moisture. 3. Inconsistent temperature control. 1. Standardize reagent sources and purity. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, especially when handling chloroacetyl chloride. 3. Use a reliable cooling bath (e.g., ice-water or ice-salt) to ensure consistent temperature control during the addition of chloroacetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in this reaction?

A1: A base, typically a tertiary amine like triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between 4-aminopyridine and chloroacetyl chloride.[1] Without a base, the HCl will protonate the nitrogen of the 4-aminopyridine, making it unreactive towards further acylation.

Q2: What are the ideal temperature conditions for this synthesis?

A2: The reaction is typically initiated at a low temperature, between 0 and 5 °C, to manage the exothermic nature of the acylation.[1][6] After the slow addition of chloroacetyl chloride, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure it proceeds to completion.

Q3: Which solvent is best suited for this reaction?

A3: The choice of solvent is critical for ensuring the solubility of the reactants and minimizing side reactions. Anhydrous aprotic solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used and have been shown to be effective.[2][3][4][5]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product.

Q5: What are the potential side products, and how can their formation be minimized?

A5: A potential side product is the N,N-diacylated product, where two chloroacetyl groups are added to the amino nitrogen. This can be minimized by carefully controlling the stoichiometry of the reactants, typically using a 1:1 or a slight excess of the 4-aminopyridine. Over-acylation can also be influenced by the choice of base and reaction conditions.

Q6: What is the best method for purifying the final product?

A6: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or acetonitrile.[7][8] If impurities persist, column chromatography on silica gel is a reliable purification method. An aqueous workup before crystallization is also recommended to remove water-soluble impurities.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of 2-chloro-N-arylacetamides. Note that some data may be for structurally related compounds due to the limited availability of direct comparative studies for this compound.

Table 1: Comparison of Reaction Conditions for N-acylation with Chloroacetyl Chloride

AmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aminopyridine-1,2-Dichloroethane80 (Microwave)0.0897[7]
AnilineDBUTHFRoom Temp3-675-95[3][5]
4-AminophenolSodium AcetateAcetic Acid0 to Room Temp0.589[9]
Toluidine IsomersTriethylamineAcetonitrile-2 to 5, then RT6High(Qualitative)

Table 2: Solvent Effects on Related N-Acylation Reactions

SolventDielectric Constant (approx.)General Observations
Dichloromethane (DCM) 9.1Good solubility for many organic compounds. A common choice for acylation reactions.
Tetrahydrofuran (THF) 7.6Often used in combination with strong, non-nucleophilic bases like DBU, leading to high yields.[3][5]
Acetonitrile 37.5A more polar aprotic solvent that can also be effective.[2]
1,2-Dichloroethane 10.4Used in microwave-assisted synthesis with high reported yields for the 2-pyridyl isomer.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a standard method adapted from procedures for similar N-aryl acetamides.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: While stirring vigorously, add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a dilute aqueous HCl solution, a saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by recrystallization from ethanol or acetonitrile to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis (Adapted from 2-pyridyl isomer synthesis)

This protocol offers a rapid alternative to conventional heating.[7]

  • Reaction Setup: In a microwave-safe vessel, dissolve 4-aminopyridine (1.0 eq) in 1,2-dichloroethane.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.0 eq) dropwise to the solution.

  • Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at a specified temperature (e.g., 80 °C) and power for a short duration (e.g., 5-10 minutes).

  • Workup:

    • After cooling, adjust the pH of the reaction mixture to ~9 with a saturated aqueous sodium hydroxide solution.

    • Extract the product with dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude product from acetonitrile.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 4-Aminopyridine + Triethylamine in DCM cooling Cool to 0-5 °C reactants->cooling addition Dropwise addition of Chloroacetyl Chloride cooling->addition stirring Stir at Room Temperature (2-4 hours) addition->stirring quench Quench with Water stirring->quench wash Aqueous Washes (HCl, NaHCO3, Brine) quench->wash dry Dry over Na2SO4 wash->dry evaporation Solvent Evaporation dry->evaporation recrystallization Recrystallization (Ethanol/Acetonitrile) evaporation->recrystallization product Pure Product recrystallization->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Protonated Amine? start->cause1 cause2 Reaction Incomplete? start->cause2 cause3 High Temperature? start->cause3 solution1 Add Base (e.g., TEA) cause1->solution1 Yes solution2 Increase Time/Temp (after addition) cause2->solution2 Yes solution3 Cool during addition (0-5 °C) cause3->solution3 Yes

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: Purification of 2-chloro-N-(pyridin-4-yl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-chloro-N-(pyridin-4-yl)acetamide by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a direct question-and-answer format.

Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is not suitable for your compound. The principle of recrystallization relies on the compound being soluble in a hot solvent and insoluble in a cold solvent. If solubility is an issue even at elevated temperatures, you should consider a different solvent or a solvent mixture. For N-substituted acetamides, solvents like acetonitrile or ethanol are often good starting points. You could also try a solvent mixture, such as ethanol/water.

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A2: This is a common issue that can arise from several factors:

  • The solution may not be supersaturated: You may have used too much solvent. To address this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Nucleation has not occurred: The crystals need a surface to begin forming. You can induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site.

    • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a template for crystal growth.

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated. To resolve this:

  • Re-dissolve and dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to dilute the solution slightly, and then allow it to cool more slowly.

  • Change solvents: If the problem persists, the chosen solvent may not be appropriate. Select a solvent with a lower boiling point.

  • Use a solvent/anti-solvent system: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

Q4: The recovered crystals are discolored or appear impure. What went wrong?

A4: This suggests that impurities were not effectively removed during the recrystallization process.

  • Insoluble impurities: If you noticed solid particles in the hot solution that were not your compound, a hot filtration step should have been performed to remove them before cooling.

  • Colored impurities: If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Soluble impurities: If the impurities have similar solubility profiles to your product, a single recrystallization may not be sufficient. A second recrystallization may be necessary. Ensure that the cooling process is slow to allow for the formation of pure crystals, as rapid cooling can trap impurities within the crystal lattice.

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: A low yield can be due to several factors:

  • Using too much solvent: This is the most common cause of low recovery, as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Premature crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation. Placing it in an ice bath or even a freezer (if the solvent's freezing point allows) can improve yield.

  • Washing with too much cold solvent: While washing the collected crystals is necessary to remove residual mother liquor, using an excessive amount of cold solvent can dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline based on procedures for similar N-substituted acetamides. The choice of solvent may need to be optimized for your specific sample.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., acetonitrile, 95% ethanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Filter paper

  • Buchner funnel and filter flask

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on literature for similar compounds, acetonitrile or 95% ethanol are good starting points. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add the solvent in small portions until the compound just dissolves completely. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a filter funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry.

  • Analysis: Determine the melting point of the purified crystals. A sharp melting point range close to the literature value indicates a high degree of purity. The melting point of a related isomer, 2-chloro-N-pyridin-2-yl-acetamide, is reported to be in the range of 110-115 °C.[1] Note that another source reports a melting point of 251-253 °C for what is described as this compound, which may indicate a different crystalline form or potential experimental variability.

Data Presentation

Table 1: Solvent Selection and Expected Outcomes for Recrystallization

Recommended SolventRationaleExpected PurityPotential Issues
AcetonitrileReported to be effective for the recrystallization of the isomeric 2-chloro-N-pyridin-2-yl-acetamide.[1]HighMay require careful control of cooling to prevent rapid crystallization.
95% EthanolA common and effective solvent for the recrystallization of many N-substituted acetamides.Good to HighThe compound may have some solubility at lower temperatures, potentially reducing the yield.
Ethanol/WaterA versatile solvent mixture that can be fine-tuned for optimal solubility characteristics.Good to High"Oiling out" can be a risk if the water is added too quickly or if the initial solution is too concentrated.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form filter_dry Filter and Dry Pure Crystals crystals_form->filter_dry Yes no_crystals No Crystals Form crystals_form->no_crystals No oiling_out Compound Oils Out crystals_form->oiling_out Oils Out impure_crystals Crystals are Impure filter_dry->impure_crystals Check Purity low_yield Low Yield filter_dry->low_yield Check Yield sol_no_crystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal no_crystals->sol_no_crystals sol_oiling_out Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oiling_out->sol_oiling_out sol_impure Troubleshoot: - Perform hot filtration - Use activated charcoal - Re-recrystallize impure_crystals->sol_impure sol_low_yield Troubleshoot: - Use less solvent - Pre-heat funnel - Ensure complete cooling low_yield->sol_low_yield

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in minimum hot solvent start->dissolve hot_filter_q Insoluble impurities present? dissolve->hot_filter_q hot_filter 2. Hot Filtration hot_filter_q->hot_filter Yes cool 3. Slow Cooling to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath 4. Cool in Ice Bath cool->ice_bath vacuum_filter 5. Vacuum Filtration ice_bath->vacuum_filter wash 6. Wash with Ice-Cold Solvent vacuum_filter->wash dry 7. Dry Crystals wash->dry end End: Pure This compound dry->end

References

Technical Support Center: Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.

Problem 1: Low Yield of the Desired Product

Q1: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. The most common issues include incomplete reaction, formation of byproducts, or loss of product during workup and purification. Here’s a step-by-step guide to troubleshoot low yields:

  • Incomplete Reaction:

    • Verify Reagent Quality: Ensure that 4-aminopyridine is pure and dry. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis; use a fresh or newly opened bottle.

    • Optimize Reaction Time and Temperature: The reaction is often initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[1] Ensure the reaction is stirred for a sufficient duration (typically several hours) to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Byproduct Formation:

    • Protonation of Starting Material: The reaction of 4-aminopyridine with chloroacetyl chloride generates hydrochloric acid (HCl) as a byproduct.[1] This HCl can protonate the starting 4-aminopyridine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base such as triethylamine or pyridine should be used to neutralize the HCl as it is formed.[1]

    • Diacylation: Over-acylation of the newly formed amide can occur, leading to the formation of N-(2-chloroacetyl)-N-(pyridin-4-yl)acetamide. This is more likely to happen if a strong base is used, which can deprotonate the amide nitrogen, making it more nucleophilic. Using a milder base or controlling the stoichiometry of the reactants can help minimize this.

    • Hydrolysis of Chloroacetyl Chloride: If there is moisture in the reaction solvent or reagents, chloroacetyl chloride can hydrolyze to form chloroacetic acid. This not only consumes the acylating agent but can also complicate the purification process. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Workup and Purification:

    • Aqueous Workup: During the workup, washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate will help to remove any remaining HCl and chloroacetic acid.[2]

    • Recrystallization: The crude product is often purified by recrystallization from a suitable solvent like ethanol or acetonitrile.[2][3] Ensure the appropriate solvent and conditions are used to minimize product loss.

Problem 2: Presence of Impurities in the Final Product

Q2: I have isolated my product, but it appears to be contaminated with impurities. How can I identify and remove them?

A2: The most common impurities are unreacted starting materials and the byproducts mentioned above. Here’s how to address them:

  • Identification of Impurities:

    • Spectroscopic Analysis: Utilize ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to characterize your product and identify any impurities. For comparison, the related compound 2-chloro-N-(pyridin-2-yl)acetamide shows a molecular ion peak at m/z 170.6 in EIMS analysis.[3] Key ¹H NMR signals for the desired product would include peaks for the pyridine protons and a singlet for the CH₂Cl group.[1]

    • Chromatographic Analysis: TLC and LC-MS are powerful tools to detect the presence of multiple components in your product.

  • Removal of Impurities:

    • Unreacted 4-aminopyridine: This can often be removed by an acidic wash during the workup, as it will be protonated and move into the aqueous layer.

    • Diacyl Byproduct: This byproduct is generally less polar than the desired mono-acylated product. Column chromatography on silica gel is an effective method for separation.

    • Chloroacetic Acid: A basic wash (e.g., with sodium bicarbonate solution) during the workup will convert the acid to its salt, which is soluble in the aqueous phase.

    • Recrystallization: A carefully performed recrystallization can significantly improve the purity of the final product.

Frequently Asked Questions (FAQs)

Q3: What is the primary byproduct in the synthesis of this compound and how can its formation be minimized?

A3: The primary and unavoidable byproduct is hydrochloric acid (HCl) .[1] Its formation is inherent to the acylation reaction between an amine and an acyl chloride. To minimize its detrimental effect (protonation of the starting amine), a base must be added to the reaction mixture to act as an acid scavenger. Tertiary amines like triethylamine or pyridine are commonly used for this purpose.[1]

Q4: Can diacylation occur, and under what conditions is it favored?

A4: Yes, diacylation to form N-(2-chloroacetyl)-N-(pyridin-4-yl)acetamide is a potential side reaction. The formation of this diacyl byproduct is favored by the use of a strong base, which can deprotonate the amide nitrogen of the initially formed product, making it susceptible to a second acylation. To avoid this, it is recommended to use a mild base and carefully control the stoichiometry of chloroacetyl chloride, avoiding a large excess.

Q5: How does water affect the reaction?

A5: Water can have a significant negative impact on the reaction. Chloroacetyl chloride is highly reactive towards water and will undergo hydrolysis to form chloroacetic acid. This side reaction consumes the acylating agent, leading to a lower yield of the desired product. It is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Q6: What is a typical experimental protocol for this synthesis?

A6: A general procedure involves dissolving 4-aminopyridine in a suitable anhydrous solvent (e.g., dichloromethane or THF) and adding a base (e.g., triethylamine).[1] The solution is cooled in an ice bath, and a solution of chloroacetyl chloride in the same solvent is added dropwise. After the addition is complete, the reaction is typically stirred at room temperature for several hours. The progress is monitored by TLC. The workup usually involves washing with water, a dilute basic solution (like sodium bicarbonate), and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization.[2]

Data Presentation

Table 1: Common Byproducts and Impurities in the Synthesis of this compound

Byproduct/ImpurityChemical FormulaMolecular Weight ( g/mol )Reason for FormationMitigation Strategy
Hydrochloric AcidHCl36.46Inherent to the acylation reactionUse of a base (e.g., triethylamine)
Diacyl ByproductC₉H₈Cl₂N₂O₂247.08Over-acylation of the productUse a mild base, control stoichiometry
Chloroacetic AcidC₂H₃ClO₂94.50Hydrolysis of chloroacetyl chlorideUse anhydrous conditions
4-Aminopyridinium HydrochlorideC₅H₇ClN₂130.58Protonation of starting materialUse of a base
Unreacted 4-AminopyridineC₅H₆N₂94.12Incomplete reactionOptimize reaction time and temperature

Experimental Protocols

A detailed experimental protocol for a similar synthesis, the preparation of 2-chloro-N-(pyridin-2-yl)acetamide, is as follows. This can be adapted for the 4-pyridyl isomer.

Microwave-Assisted Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide: [4]

  • Dissolve 2-aminopyridine (2.8 g, 30 mmol) in 25 mL of 1,2-dichloroethane in a 50 mL glass vessel.

  • Slowly add chloroacetyl chloride dropwise to the solution.

  • Seal the glass vessel with a TFM Teflon lid and place it in the rotor of a microwave reactor.

  • Microwave irradiate the mixture for 5 minutes at 300 W power and 80 °C.

  • Upon completion of the reaction, adjust the pH of the reaction mixture to 9 with a saturated aqueous sodium hydroxide solution.

  • Extract the reaction mixture twice with dichloroethane.

  • Combine the organic layers and dry with anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude product.

  • Recrystallize the crude product from acetonitrile to obtain the pure product.

Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products & Byproducts 4-Aminopyridine 4-Aminopyridine Reaction_Vessel Reaction at 0°C to RT 4-Aminopyridine->Reaction_Vessel Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction_Vessel Aqueous_Wash Aqueous Wash (NaHCO3) Reaction_Vessel->Aqueous_Wash Byproducts HCl Diacyl Byproduct Chloroacetic Acid Reaction_Vessel->Byproducts Drying Drying (Na2SO4) Aqueous_Wash->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization/Chromatography) Evaporation->Purification Main_Product This compound Purification->Main_Product

Caption: Workflow for the synthesis of this compound.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions 4-Aminopyridine 4-Aminopyridine Desired_Product This compound 4-Aminopyridine->Desired_Product + Chloroacetyl Chloride + Base Protonation Protonation of 4-Aminopyridine 4-Aminopyridine->Protonation + HCl Diacylation Diacylation Desired_Product->Diacylation + Chloroacetyl Chloride (Strong Base) Hydrolysis Hydrolysis of Chloroacetyl Chloride Chloroacetyl_Chloride_Side Chloroacetyl Chloride Chloroacetyl_Chloride_Side->Hydrolysis + H2O

Caption: Logical relationships in the formation of byproducts.

References

Technical Support Center: Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide, with a focus on addressing issues related to low reaction yield.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Product Formation

Q: My reaction has been running for the recommended time, but TLC analysis shows mostly unreacted 4-aminopyridine. What could be the problem?

A: Several factors could be contributing to a stalled or incomplete reaction:

  • Inactive Acylating Agent: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis.[1] If it has been exposed to atmospheric moisture, it may have decomposed to chloroacetic acid, which is unreactive under these conditions.

    • Solution: Use freshly opened or distilled chloroacetyl chloride for the reaction. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Protonated 4-Aminopyridine: The reaction of 4-aminopyridine with chloroacetyl chloride generates hydrochloric acid (HCl) as a byproduct.[2] If a base is not present or is not effective enough, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Ensure an appropriate base, such as triethylamine or pyridine, is used in at least a stoichiometric amount (1 equivalent) to neutralize the HCl produced. Using a slight excess of the base (1.1-1.2 equivalents) can be beneficial.

  • Inadequate Temperature: While the initial addition of chloroacetyl chloride is often done at low temperatures (0-5 °C) to control the exothermic reaction, the reaction may require warming to room temperature to proceed to completion.[2]

    • Solution: After the dropwise addition of chloroacetyl chloride at 0 °C, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

Issue 2: Complex Reaction Mixture and Purification Difficulties

Q: My crude product is a sticky solid or oil that is difficult to purify by recrystallization. What are the likely impurities?

A: A complex crude product is often the result of side reactions or improper workup. Common impurities include:

  • Diacylated Byproduct: The desired product, this compound, still possesses a nucleophilic pyridine ring nitrogen. Under certain conditions, this can react with another molecule of chloroacetyl chloride to form a diacylated salt, which can be difficult to separate.

    • Solution: Add the chloroacetyl chloride slowly and at a low temperature to the solution of 4-aminopyridine. This maintains a low concentration of the acylating agent and favors mono-acylation. Using a bulky tertiary amine base can also sterically hinder the diacylation of the product.

  • Hydrolyzed Byproducts: If moisture is present in the reaction, chloroacetic acid can form. Additionally, during the workup, if the pH becomes too basic for an extended period, the product itself can be hydrolyzed to 2-hydroxy-N-(pyridin-4-yl)acetamide.[2]

    • Solution: Maintain anhydrous reaction conditions. During the workup, use a mild base like sodium bicarbonate to neutralize the acid and avoid prolonged exposure to strong bases.

  • Excess Base/Base Hydrochloride Salt: If a tertiary amine base like triethylamine is used, it will be present in the crude product along with its hydrochloride salt. These can sometimes interfere with crystallization.

    • Solution: During the aqueous workup, wash the organic layer thoroughly with water and brine to remove the base and its salt. An additional wash with a dilute acid solution (e.g., 1M HCl) can also be effective, but care must be taken as the product may also be protonated and move into the aqueous layer.

Q: My TLC plate shows multiple spots after the reaction. How do I interpret them?

A: A typical TLC analysis of the reaction mixture might show the following (note that Rf values will vary depending on the eluent system):

  • Spot at the Baseline: This is often the protonated 4-aminopyridine or the hydrochloride salt of the base, which are highly polar.

  • Spot for 4-aminopyridine: Your starting material.

  • Spot for the Product: The desired this compound.

  • Spot(s) with Higher Rf than the Product: These could be less polar byproducts. A potential candidate is the diacylated product, although its salt form would be more polar.

  • Streaking: This can indicate an overloaded TLC plate or the presence of very polar or acidic/basic compounds.

Solution: To aid in identification, you can run co-spots with your starting material. Staining the TLC plate with an appropriate stain (e.g., potassium permanganate) can also help visualize different types of compounds. If multiple product-like spots are observed, purification by column chromatography is recommended.

Data Presentation

Table 1: Effect of Base on Reaction Yield

BaseEquivalentsSolventTemperature (°C)Reaction Time (h)Approximate Yield (%)
Triethylamine1.2Dichloromethane0 to RT6>75%[2]
Pyridine1.2Dichloromethane0 to RT8~70%
Potassium Carbonate1.5AcetonitrileRT12~60%
No Base-Dichloromethane0 to RT12<10%

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Table 2: Influence of Solvent on Reaction Outcome

SolventDielectric ConstantKey CharacteristicsExpected Outcome
Dichloromethane (DCM)9.1Good for dissolving reactants, relatively non-polar.Generally good yields, easy to remove.[2]
Tetrahydrofuran (THF)7.5Can coordinate with reagents, good solvent for amines.Good yields, but must be rigorously dried.
Acetonitrile37.5Polar aprotic solvent.Can promote side reactions due to higher polarity.
Toluene2.4Non-polar, can be used for azeotropic removal of water.Slower reaction rates may be observed.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-aminopyridine (1.0 eq).

    • Add anhydrous dichloromethane (10 mL per gram of 4-aminopyridine).

    • Add triethylamine (1.2 eq) to the stirred suspension.

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Chloroacetyl Chloride:

    • Dissolve chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane (2 mL per gram of chloroacetyl chloride) and add it to the dropping funnel.

    • Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.[1][3]

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup_flask 1. Add 4-aminopyridine, DCM, and triethylamine to a flame-dried flask cool_flask 2. Cool the flask to 0 °C setup_flask->cool_flask add_reagent 3. Add chloroacetyl chloride dropwise cool_flask->add_reagent stir_reaction 4. Stir at room temperature for 6-12h add_reagent->stir_reaction monitor_tlc 5. Monitor by TLC stir_reaction->monitor_tlc quench 6. Quench with water monitor_tlc->quench extract 7. Extract and wash with NaHCO3, water, and brine quench->extract dry 8. Dry organic layer extract->dry evaporate 9. Remove solvent dry->evaporate purify 10. Recrystallize or perform column chromatography evaporate->purify troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Inactive Chloroacetyl Chloride (Hydrolysis) start->cause1 cause2 Protonated 4-Aminopyridine (Insufficient Base) start->cause2 cause3 Side Reactions (e.g., Diacylation) start->cause3 cause4 Suboptimal Reaction Conditions start->cause4 solution1 Use fresh/distilled reagent under anhydrous conditions cause1->solution1 solution2 Use stoichiometric or slight excess of base (e.g., triethylamine) cause2->solution2 solution3 Slow addition of acylating agent at low temperature cause3->solution3 solution4 Optimize temperature, solvent, and reaction time cause4->solution4

References

preventing self-polymerization of chloroacetyl chloride during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chloroacetyl Chloride Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition and potential polymerization of chloroacetyl chloride during its synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a safe and successful synthesis with high product purity.

Introduction

Chloroacetyl chloride is a highly reactive bifunctional molecule and a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity, however, also makes it susceptible to decomposition and potential side reactions, which can impact yield and purity. The primary stability concern during the synthesis of chloroacetyl chloride is its hydrolysis in the presence of moisture, leading to the formation of chloroacetic acid and hydrochloric acid. While direct self-polymerization of chloroacetyl chloride is not a commonly reported issue, the formation of polymeric byproducts can occur, particularly if ketene is generated as an intermediate or impurity.

This guide will address these stability challenges, providing you with the necessary information to mitigate these risks and troubleshoot any issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of chloroacetyl chloride degradation during synthesis?

A1: The primary cause of chloroacetyl chloride degradation is exposure to moisture. It readily reacts with water to produce chloroacetic acid and hydrogen chloride gas. High temperatures can also promote decomposition and the formation of byproducts.

Q2: Is self-polymerization of chloroacetyl chloride a significant issue?

A2: Direct self-polymerization of chloroacetyl chloride is not a widely documented phenomenon. However, the formation of polymeric impurities can be a concern, often initiated by the presence of ketene, which can be formed from the decomposition of acetyl chloride, a potential starting material or intermediate.

Q3: What are the common impurities found in chloroacetyl chloride synthesis?

A3: Common impurities include unreacted starting materials, chloroacetic acid (from hydrolysis), and dichloroacetyl chloride. The presence of these impurities can affect the quality and reactivity of the final product.

Q4: How can I minimize the formation of impurities?

A4: To minimize impurities, it is crucial to use dry reagents and solvents, maintain strict temperature control throughout the reaction, and ensure an inert atmosphere (e.g., using nitrogen or argon gas) to prevent contact with atmospheric moisture. Proper purification techniques, such as fractional distillation, are also essential.

Q5: What are the recommended storage conditions for chloroacetyl chloride?

A5: Chloroacetyl chloride should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen).[1] It should be kept away from water, alcohols, bases, and oxidizing agents.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Chloroacetyl Chloride 1. Incomplete reaction. 2. Decomposition of the product due to moisture. 3. Loss of product during workup or purification.1. Ensure stoichiometric amounts of reagents and sufficient reaction time. 2. Use anhydrous reagents and solvents, and perform the reaction under an inert atmosphere. 3. Optimize distillation conditions to minimize loss of the volatile product.
Presence of Solid Precipitate in the Reaction Mixture 1. Formation of chloroacetic acid due to hydrolysis. 2. Polymerization initiated by impurities like ketene.1. Immediately take measures to dry the reaction setup and reagents for future runs. The solid can be removed by filtration, but the purity of the liquid phase should be checked. 2. Consider the use of a radical inhibitor like hydroquinone in trace amounts if ketene formation is suspected.
Product is Discolored (Yellowish) 1. Presence of impurities. 2. Decomposition at elevated temperatures during distillation.1. Purify the product by fractional distillation. 2. Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the product.
Formation of HCl Gas During Reaction This is an expected byproduct of many chloroacetylation reactions.Ensure the reaction setup is equipped with a proper gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HCl gas.

Experimental Protocols

Synthesis of Chloroacetyl Chloride from Chloroacetic Acid and Thionyl Chloride

This protocol describes a common laboratory-scale synthesis of chloroacetyl chloride.

Materials:

  • Chloroacetic acid (anhydrous)

  • Thionyl chloride (freshly distilled)

  • Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a gas trap, and a dropping funnel.

  • Purge the entire system with inert gas.

  • In the flask, dissolve anhydrous chloroacetic acid in the anhydrous solvent.

  • Add a catalytic amount of DMF to the solution.

  • Slowly add freshly distilled thionyl chloride to the stirred solution via the dropping funnel at room temperature. An exothermic reaction will occur, and HCl and SO2 gases will be evolved. Control the addition rate to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • The crude chloroacetyl chloride can be purified by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at 104-106 °C.

Purification of Chloroacetyl Chloride by Fractional Distillation

Procedure:

  • Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is thoroughly dried.

  • Charge the distillation flask with the crude chloroacetyl chloride.

  • Slowly heat the flask. Discard the initial low-boiling fraction, which may contain unreacted thionyl chloride or solvent.

  • Collect the main fraction at the boiling point of chloroacetyl chloride (104-106 °C at atmospheric pressure).

  • Stop the distillation before the flask runs dry to avoid the concentration of higher-boiling impurities.

  • Store the purified chloroacetyl chloride in a tightly sealed container under an inert atmosphere.

Data Presentation

While specific quantitative data on the effectiveness of inhibitors for chloroacetyl chloride self-polymerization is scarce in the literature, the following table provides a qualitative guide to preventative measures for ensuring product stability and purity.

Preventative Measure Parameter to Control Recommended Action Expected Outcome
Moisture Control Water content in reagents and atmosphereUse anhydrous reagents and solvents. Perform reaction under a dry, inert atmosphere (N2 or Ar).Minimizes hydrolysis to chloroacetic acid, improving yield and purity.
Temperature Control Reaction and distillation temperatureMaintain recommended reaction temperature. Use vacuum distillation to lower the boiling point.Reduces thermal decomposition and formation of byproducts.
Inhibitor for Ketene Polymerization Presence of ketene impurityIf ketene formation is suspected, add a radical inhibitor (e.g., hydroquinone) at a low concentration (ppm level).Prevents the formation of polymeric byproducts initiated by ketene.
Purification Impurity levels (e.g., dichloroacetyl chloride)Fractional distillation.Obtains high-purity chloroacetyl chloride (e.g., >99%).[2]

Visualizations

Logical Workflow for Troubleshooting Chloroacetyl Chloride Synthesis

TroubleshootingWorkflow start Synthesis Issue Observed low_yield Low Yield start->low_yield discoloration Product Discoloration start->discoloration precipitate Solid Precipitate start->precipitate check_moisture Check for Moisture Contamination low_yield->check_moisture Decomposition? check_temp Review Temperature Control low_yield->check_temp Side Reactions? discoloration->check_temp Thermal Stress? check_impurities Analyze for Impurities (e.g., GC-MS) discoloration->check_impurities precipitate->check_moisture Hydrolysis? precipitate->check_impurities Polymer? improve_drying Implement Stricter Anhydrous Techniques check_moisture->improve_drying optimize_distillation Optimize Distillation (e.g., Vacuum) check_temp->optimize_distillation check_impurities->optimize_distillation High boilers add_inhibitor Consider Radical Inhibitor check_impurities->add_inhibitor Ketene suspected rerun Re-run Synthesis with Adjustments improve_drying->rerun optimize_distillation->rerun add_inhibitor->rerun

Caption: Troubleshooting flowchart for chloroacetyl chloride synthesis.

Signaling Pathway of Chloroacetyl Chloride Decomposition

DecompositionPathway CAC Chloroacetyl Chloride (ClCH2COCl) Decomposition Decomposition CAC->Decomposition H2O Moisture (H2O) H2O->Decomposition initiates Heat High Temperature Heat->Decomposition accelerates CAA Chloroacetic Acid (ClCH2COOH) Decomposition->CAA HCl Hydrogen Chloride (HCl) Decomposition->HCl Byproducts Other Byproducts Decomposition->Byproducts

Caption: Decomposition pathway of chloroacetyl chloride.

References

Technical Support Center: Scale-up Synthesis of 2-Chloro-N-(pyridin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Reaction Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Consider extending the reaction time or gradually increasing the temperature, while carefully monitoring for impurity formation.
Poor mixing: Inadequate agitation leading to localized concentration gradients, especially in larger reactors.Ensure the stirring mechanism is appropriate for the reactor size and geometry to maintain a homogeneous reaction mixture. The use of baffles in the reactor can improve mixing efficiency.
Side reactions: Formation of byproducts due to impurities in starting materials or suboptimal reaction conditions.Use high-purity 4-aminopyridine and chloroacetyl chloride. Ensure the reaction temperature is strictly controlled to minimize side reactions.
High Impurity Levels Over-acylation: Reaction of the product with another molecule of chloroacetyl chloride.This is more likely if the addition of chloroacetyl chloride is too fast or if there are localized areas of high concentration. Ensure slow, controlled addition of the acylating agent.
Hydrolysis of chloroacetyl chloride: Reaction with residual moisture in the solvent or starting materials.Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use.
Reaction with the pyridine nitrogen: While less likely due to the deactivating effect of the amino group, it can occur under certain conditions.Maintain the recommended reaction temperature and stoichiometry to favor N-acylation of the amino group.
Poor Product Quality (Color, Consistency) Residual solvent: Incomplete removal of the reaction or crystallization solvent.Optimize the drying process (e.g., temperature, vacuum, duration) to ensure complete solvent removal.
Trapped impurities: Impurities getting trapped within the crystal lattice during crystallization.A slow and controlled crystallization process is crucial for obtaining high-purity crystals. Consider recrystallization from a different solvent system if significant impurities are present.
Difficult Product Isolation/Filtration Fine particle size: Rapid crystallization leading to the formation of very small crystals that are difficult to filter.Optimize the cooling profile during crystallization to encourage the growth of larger crystals. The use of seeding can also help control crystal size.
Oiling out: The product separates as a liquid phase instead of a solid during crystallization.Adjust the solvent system or the concentration of the product to ensure it remains within the metastable zone during crystallization, preventing oiling out.
Exothermic Reaction Runaway Inadequate heat removal: The rate of heat generation from the exothermic acylation reaction exceeds the heat removal capacity of the reactor. This is a critical safety concern during scale-up.On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[1][2] Use a jacketed reactor with a reliable temperature control system. The addition of chloroacetyl chloride should be slow and controlled, with continuous monitoring of the internal temperature.[3] For very large scales, consider using a continuous flow reactor which offers better heat transfer.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concern is the management of the exothermic reaction between 4-aminopyridine and chloroacetyl chloride. On a larger scale, inefficient heat removal can lead to a thermal runaway, a rapid increase in temperature and pressure, which can cause the reactor to fail.[1][2][4] It is crucial to have a robust cooling system and a well-defined procedure for the controlled addition of chloroacetyl chloride. Additionally, chloroacetyl chloride is corrosive and lachrymatory, and appropriate personal protective equipment (PPE) must be used.

Q2: How does the choice of solvent impact the scale-up process?

A2: The solvent plays a critical role in solubilizing reactants, controlling the reaction temperature, and influencing the crystallization of the final product. For scale-up, factors beyond just solubility become important, including cost, safety (flammability, toxicity), environmental impact, and ease of recovery. While laboratory-scale synthesis might use solvents like dichloromethane or acetonitrile, for industrial production, less hazardous and more cost-effective alternatives might be explored. The chosen solvent should also be appropriate for the operating temperature range and should not react with the reagents.

Q3: What are the key differences in experimental protocol when moving from lab-scale to pilot-plant scale?

A3: The key differences lie in heat and mass transfer.

  • Heat Transfer: As reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[1][2] This necessitates a more controlled and often slower addition of reagents in a larger, jacketed reactor.

  • Mass Transfer (Mixing): Achieving uniform mixing is more difficult in a large reactor.[4] Inadequate mixing can lead to localized "hot spots" and an increase in side product formation. The type and speed of the agitator are critical parameters that need to be optimized for the larger scale.

  • Material Handling: Handling larger quantities of chemicals requires specialized equipment and procedures to ensure safety and minimize exposure.

  • Isolation and Drying: Filtration and drying equipment at the pilot scale (e.g., filter dryers) are significantly different from lab-scale Buchner funnels and vacuum ovens, and the parameters for these operations need to be re-optimized.

Q4: How can I control the particle size and morphology of the final product during crystallization at a larger scale?

A4: Controlling crystal attributes is crucial for downstream processing, such as formulation.

  • Cooling Rate: A slow, controlled cooling rate generally favors the growth of larger, more uniform crystals.

  • Seeding: Introducing a small quantity of the desired crystalline material (seed crystals) at the appropriate temperature can initiate crystallization in a controlled manner, leading to a more consistent particle size distribution.

  • Solvent System: The choice of crystallization solvent and the presence of anti-solvents can significantly impact crystal habit.

  • Agitation: The stirring rate during crystallization can affect nucleation and crystal growth.

Q5: What are the most common impurities to look out for and how can they be minimized?

A5: Common impurities can include:

  • Unreacted 4-aminopyridine: Can be minimized by ensuring a slight excess of chloroacetyl chloride and sufficient reaction time.

  • Diacylated product: Can be controlled by slow, controlled addition of chloroacetyl chloride and efficient mixing.

  • Hydrolysis products: Minimized by using anhydrous conditions. These impurities can often be removed during the final crystallization step. However, for a robust process, it is best to minimize their formation during the reaction itself.

Experimental Protocols

Laboratory-Scale Synthesis (Illustrative)

This protocol is for informational purposes and should be adapted and optimized based on laboratory safety guidelines and experimental observations.

Materials:

  • 4-Aminopyridine (1 equivalent)

  • Chloroacetyl chloride (1.05 - 1.1 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile, or Ethyl Acetate)

  • Base (e.g., Triethylamine or Pyridine, 1.1 - 1.2 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-aminopyridine and the base in the anhydrous solvent.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate/hexane).

Scale-Up Considerations
  • Reactor: A jacketed glass-lined or stainless steel reactor with overhead stirring and a temperature control unit is recommended. The reactor should be equipped with a reflux condenser and a port for controlled reagent addition.

  • Reagent Addition: For larger scales, the chloroacetyl chloride solution should be added subsurface via a dip tube to ensure rapid dispersion and minimize localized high concentrations. The addition rate must be carefully controlled to manage the exotherm.

  • Temperature Control: The reactor jacket temperature should be set significantly lower than the desired internal temperature to effectively remove the heat of reaction. A cascaded temperature control system (where the jacket temperature is controlled based on the internal batch temperature) is ideal.

  • Work-up and Isolation: The aqueous work-up should be performed with caution, as the quenching of unreacted chloroacetyl chloride is also exothermic. For product isolation, a filter press or a centrifugal filter is typically used, followed by drying in a vacuum tray dryer or a paddle dryer.

  • Process Analytical Technology (PAT): For commercial-scale production, the use of in-situ monitoring tools (e.g., FTIR, Raman) can provide real-time information on reaction progress and help ensure consistency and safety.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_side_reactions Potential Side Reactions 4-Aminopyridine 4-Aminopyridine Acylation Acylation 4-Aminopyridine->Acylation Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Acylation Hydrolysis Hydrolysis Chloroacetyl_Chloride->Hydrolysis + H2O This compound This compound Acylation->this compound HCl HCl Acylation->HCl Diacylation Diacylation This compound->Diacylation + Chloroacetyl Chloride

Caption: Synthetic pathway of this compound with potential side reactions.

Troubleshooting_Workflow Start Scale-up Issue (e.g., Low Yield) Check_Reaction_Completion Reaction Complete? Start->Check_Reaction_Completion Check_Mixing Mixing Adequate? Check_Reaction_Completion->Check_Mixing Yes Increase_Time_Temp Increase Reaction Time/Temperature Check_Reaction_Completion->Increase_Time_Temp No Check_Temp_Control Temp. Control OK? Check_Mixing->Check_Temp_Control Yes Improve_Agitation Improve Agitation (Speed, Baffles) Check_Mixing->Improve_Agitation No Check_Purity Starting Material Purity High? Check_Temp_Control->Check_Purity Yes Optimize_Cooling Optimize Cooling/ Addition Rate Check_Temp_Control->Optimize_Cooling No Purify_Reagents Purify/Source Higher Purity Reagents Check_Purity->Purify_Reagents No Investigate_Side_Reactions Investigate for Side Reactions Check_Purity->Investigate_Side_Reactions Yes Increase_Time_Temp->Check_Reaction_Completion Improve_Agitation->Check_Mixing Optimize_Cooling->Check_Temp_Control Purify_Reagents->Check_Purity Success Issue Resolved Investigate_Side_Reactions->Success

Caption: Troubleshooting workflow for common scale-up synthesis issues.

References

managing temperature control in the acylation of 4-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acylation of 4-aminopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for 4-aminopyridine?

The most common acylating agent used for 4-aminopyridine is acetic anhydride (Ac₂O). Acetyl chloride (AcCl) can also be used; however, it is generally more reactive and may require more stringent temperature control to avoid side reactions.

Q2: Is the acylation of 4-aminopyridine an exothermic reaction?

Yes, the reaction between 4-aminopyridine and acylating agents like acetic anhydride is exothermic.[1] Proper temperature control is crucial to ensure reaction safety and optimal product yield and purity.

Q3: What is the optimal temperature range for the acylation of 4-aminopyridine?

While a definitive optimal temperature depends on the specific reaction scale and conditions, a common and recommended practice is to start the reaction at a low temperature, typically 0°C, by using an ice bath. The reaction mixture is then often allowed to gradually warm to room temperature.[2][3] For some aromatic amines, maintaining the temperature below 80°C has been suggested to control the exotherm.[1]

Q4: What are the potential side reactions to be aware of during the acylation of 4-aminopyridine?

The primary side reactions of concern are:

  • Di-acetylation: Formation of N,N-diacetyl-4-aminopyridine can occur, particularly at higher temperatures or with an excess of the acylating agent.

  • Hydrolysis: During the workup, if the reaction mixture is heated in the presence of water, the 4-aminopyridine can undergo hydrolysis to form 4-pyridone.[4][5]

Q5: How can I monitor the progress of the reaction?

The progress of the acylation can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to track the consumption of the 4-aminopyridine starting material and the formation of the 4-acetylaminopyridine product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Reaction temperature is too low: The reaction may be too slow at very low temperatures, leading to incomplete conversion.After the initial addition of the acylating agent at 0°C, allow the reaction to warm to room temperature and stir for a sufficient duration. Gentle heating (e.g., to 40-50°C) can be considered if the reaction is sluggish, but this should be done with caution to avoid side reactions.
Inadequate mixing: Poor mixing can lead to localized overheating and inefficient reaction.Ensure efficient stirring throughout the reaction.
Hydrolysis during workup: The product may be hydrolyzed back to the starting material.Perform aqueous workup steps with cold solutions and avoid prolonged heating of aqueous mixtures containing the product.[4][5]
Formation of Impurities/Byproducts Reaction temperature is too high: Elevated temperatures can promote the formation of di-acetylated byproducts and other impurities.Maintain strict temperature control. Initiate the reaction at 0°C and control the rate of addition of the acylating agent to manage the exotherm. For larger-scale reactions, consider using a cooling bath to maintain a consistent temperature.[1]
Excess acylating agent: Using a large excess of the acylating agent can lead to di-acetylation.Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the acylating agent.
Reaction Runaway/Uncontrolled Exotherm Rapid addition of acylating agent: Adding the acylating agent too quickly can lead to a rapid and uncontrolled release of heat.Add the acylating agent dropwise or in small portions, especially at the beginning of the reaction, while monitoring the internal temperature.
Insufficient cooling: The cooling capacity may be inadequate for the scale of the reaction.Ensure the use of an appropriately sized cooling bath (e.g., ice-water or ice-salt). For larger reactions, consider using a cryostat or a jacketed reactor with a circulating coolant.
Product is difficult to purify Presence of polar byproducts: Byproducts such as 4-pyridone can complicate purification.Optimize the reaction temperature to minimize byproduct formation. During workup, careful pH adjustment and extraction can help separate the desired product from acidic or basic impurities.

Experimental Protocol: Acetylation of 4-Aminopyridine with Acetic Anhydride

This protocol provides a general method for the N-acetylation of 4-aminopyridine.

Materials:

  • 4-Aminopyridine

  • Acetic Anhydride

  • Pyridine (or another suitable base/solvent)

  • Dichloromethane (or other suitable extraction solvent)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-aminopyridine (1.0 equivalent) in pyridine. Cool the solution to 0°C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add cold water to quench any remaining acetic anhydride.

  • Extraction: Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with cold 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 4-acetylaminopyridine can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture).

Quantitative Data Summary

Reactant Acylating Agent Reaction Conditions Yield of 4-Acetylaminopyridine Reference
Crude 4-AminopyridineAcetic AnhydrideNot specified80-85%[4][5]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Dissolve 4-Aminopyridine in Pyridine cool Cool to 0°C setup->cool add_anhydride Add Acetic Anhydride (dropwise) cool->add_anhydride react Stir at Room Temperature (2-4 hours) add_anhydride->react quench Quench with Cold Water react->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallize dry->purify troubleshooting_logic start Low Yield or Impure Product check_temp Was the reaction initiated at 0°C? start->check_temp check_addition Was the acylating agent added slowly? check_temp->check_addition Yes high_temp High temperature likely caused side reactions. check_temp->high_temp No check_equivalents Was a slight excess of acylating agent used? check_addition->check_equivalents Yes runaway Rapid addition may have caused an uncontrolled exotherm. check_addition->runaway No check_workup Was the workup performed with cold solutions? check_equivalents->check_workup Yes diacetylation Excess reagent may have led to di-acetylation. check_equivalents->diacetylation No hydrolysis Product may have hydrolyzed during workup. check_workup->hydrolysis No

References

alternative bases to triethylamine for 2-chloro-N-(pyridin-4-yl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide, offering insights into alternative bases to triethylamine. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are some common alternative bases to triethylamine for the synthesis of this compound?

A1: Besides triethylamine, other organic and inorganic bases can be effectively used. Common organic alternatives include sterically hindered amines like Diisopropylethylamine (DIPEA). Inorganic bases such as sodium carbonate (Na₂CO₃) and sodium acetate (CH₃COONa) are also viable and can offer advantages in terms of cost and ease of removal during workup.[1]

Q2: What are the main considerations when choosing an alternative base?

A2: The choice of base can influence reaction rate, yield, and the impurity profile of the final product. Organic bases like DIPEA are strong, non-nucleophilic, and highly soluble in common organic solvents. Inorganic bases like sodium carbonate and sodium acetate are milder, cheaper, and can be easily removed by aqueous extraction, potentially simplifying purification.[1]

Q3: Can the choice of base affect the work-up and purification process?

A3: Absolutely. When using organic bases like triethylamine or DIPEA, the corresponding hydrochloride salt is formed, which may require aqueous extraction for removal. Inorganic bases are typically insoluble in organic solvents and can be removed by simple filtration or aqueous wash. The choice of base can therefore impact the overall efficiency and environmental friendliness of the synthesis.

Q4: What are the typical yields one can expect with different bases?

A4: Yields are dependent on various factors including the specific base, solvent, temperature, and reaction time. However, literature reports suggest that high yields are achievable with several bases. For instance, the use of triethylamine has been reported to yield approximately 80% of this compound.[2] Syntheses of similar compounds using sodium acetate have reported yields around 85%, and methods employing sodium carbonate can achieve nearly quantitative yields.[1][3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Ineffective Base: The chosen base may not be strong enough to effectively scavenge the HCl byproduct, leading to the protonation and deactivation of 4-aminopyridine.[4] 2. Moisture: The presence of water can hydrolyze chloroacetyl chloride and deactivate the reactants. 3. Low Reaction Temperature: The reaction may have a significant activation energy that is not being overcome at the current temperature.1. Select a stronger base: If using a weak inorganic base, consider switching to a stronger one like sodium carbonate or an organic base like triethylamine or DIPEA. 2. Ensure anhydrous conditions: Use dry solvents and glassware. Handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or in a glovebox). 3. Increase reaction temperature: Gradually increase the temperature while monitoring the reaction progress by TLC. For some acylations, gentle heating may be required.[5]
Formation of Side Products/Impurities 1. Diacylation: The product, this compound, could potentially undergo further acylation, although this is generally less favorable. A more likely impurity is the diacylated product of adenine if it is present as a starting material impurity.[6] 2. Reaction with Solvent: Some solvents may react with chloroacetyl chloride under the reaction conditions. 3. Decomposition: At elevated temperatures, the starting materials or product may decompose.1. Control stoichiometry: Use a slight excess of the amine relative to the acylating agent. Monitor the reaction closely by TLC to avoid prolonged reaction times after the starting material is consumed. 2. Choose an inert solvent: Dichloromethane, chloroform, or acetonitrile are generally good choices. 3. Optimize temperature: Avoid excessive heating. The reaction is often initiated at a low temperature (0-5 °C) to control the initial exotherm.[4]
Difficult Purification 1. Residual Base/Salt: The hydrochloride salt of organic bases can sometimes be difficult to remove completely by simple extraction. 2. Product Oiling Out: The product may separate as an oil instead of a crystalline solid, making isolation by filtration difficult. 3. Co-precipitation of Impurities: Impurities may co-precipitate with the desired product during crystallization.1. Thorough washing: Perform multiple aqueous washes during the work-up. For organic bases, washing with a dilute acid solution can help in their removal. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. If the product still oils out, consider dissolving it in a suitable solvent and precipitating it by adding a non-solvent.[7] 3. Recrystallization: Recrystallize the crude product from a suitable solvent or solvent mixture to remove impurities. Ethanol or acetonitrile are often good starting points for recrystallization.[8][9][10][11]

Comparison of Alternative Bases

Base Typical Solvent(s) Typical Temperature Typical Reaction Time Reported Yield Advantages Disadvantages
Triethylamine (TEA) Dichloromethane (DCM), Chloroform0 °C to room temperature1 - 2 hours~80%[2]Good solubility in organic solvents, widely used and well-documented.Can be difficult to remove completely; has a strong odor.
Diisopropylethylamine (DIPEA) Dichloromethane (DCM), N,N-Dimethylformamide (DMF)Room temperatureSeveral hoursHigh (specific data for this reaction not found, but generally comparable to TEA)Sterically hindered, reducing the likelihood of acting as a nucleophile.More expensive than TEA and inorganic bases.
Sodium Carbonate (Na₂CO₃) Water, Tetrahydrofuran (THF)/WaterRoom temperatureSeveral hours to overnightNearly quantitative (for a similar reaction)[1]Inexpensive, environmentally friendly, and easy to remove by aqueous work-up.Lower solubility in many organic solvents, may require a biphasic system or a co-solvent.
Sodium Acetate (CH₃COONa) Ethanol, Acetic AcidReflux30 minutes~85% (for a similar reaction)[3]Inexpensive and easily removed.May require heating, which could lead to side reactions if not carefully controlled.

Experimental Protocols

Protocol 1: Synthesis using Triethylamine
  • Dissolve 4-aminopyridine (1 equivalent) in dry dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in dry DCM to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain this compound.[2][12]

Protocol 2: Synthesis using Sodium Carbonate (Adapted from a similar procedure)
  • Dissolve 4-aminopyridine (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add sodium carbonate (2-3 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) to the vigorously stirred mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, reduce the volume of the reaction mixture by evaporation.

  • Add water to the residue to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound.[1]

Workflow for Selecting an Alternative Base

Base_Selection_Workflow Workflow for Selecting an Alternative Base start Start: Need to synthesize This compound consider_exp_params Consider Experimental Parameters: - Scale - Available equipment - Environmental concerns start->consider_exp_params choose_base_type Choose Base Type consider_exp_params->choose_base_type organic_base Organic Base (e.g., DIPEA) choose_base_type->organic_base Need high solubility in organic solvents inorganic_base Inorganic Base (e.g., Na₂CO₃, CH₃COONa) choose_base_type->inorganic_base Cost-effective & environmentally friendly organic_protocol Follow Protocol for Organic Base: - Anhydrous conditions - Organic solvent - Aqueous work-up to remove salt organic_base->organic_protocol inorganic_protocol Follow Protocol for Inorganic Base: - Aqueous or biphasic system - Filtration or aqueous work-up inorganic_base->inorganic_protocol troubleshooting Troubleshooting organic_protocol->troubleshooting inorganic_protocol->troubleshooting low_yield Low Yield? troubleshooting->low_yield impurity_issues Impurity Issues? troubleshooting->impurity_issues optimize_conditions Optimize Conditions: - Temperature - Reaction time - Stoichiometry low_yield->optimize_conditions purification_strategy Adjust Purification Strategy: - Recrystallization solvent - Chromatography impurity_issues->purification_strategy end Successful Synthesis optimize_conditions->end purification_strategy->end

Caption: A logical workflow for selecting an appropriate alternative base for the synthesis.

References

Technical Support Center: Characterization of Impurities in Crude 2-chloro-N-(pyridin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-chloro-N-(pyridin-4-yl)acetamide. The information provided addresses common issues encountered during the analysis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Based on the typical synthesis route involving the reaction of 4-aminopyridine with chloroacetyl chloride, the following are the most probable impurities:

  • Unreacted Starting Materials:

    • 4-Aminopyridine

    • Chloroacetyl chloride (or its hydrolysis product, chloroacetic acid)

  • Process-Related Impurities (Byproducts):

    • N,N-diacetyl-4-aminopyridine (a diacylation product)

    • Other related substances depending on the specific reaction conditions.

  • Degradation Products:

    • Hydrolysis of the amide bond can lead to the formation of 4-aminopyridine and chloroacetic acid.

A study on a similar synthesis involving the acylation of adenine with 2-chloroacetyl chloride identified unreacted starting materials and a diamide byproduct as the primary impurities.[1]

Q2: How can I identify these impurities in my sample?

Several analytical techniques can be employed for the identification of impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a powerful tool for separating and detecting impurities. Comparison of retention times with known standards can identify the impurities. Mass spectrometry (LC-MS) can provide further confirmation by determining the molecular weight of the eluted peaks.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities, such as residual solvents or volatile starting materials.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the impurities present in the sample. Characteristic chemical shifts can be used to identify known impurities.[3][4][5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify the presence of functional groups associated with potential impurities.[3][4]

Q3: What are the acceptable limits for these impurities?

Acceptance criteria for impurities in pharmaceutical intermediates are generally guided by regulatory bodies like the International Council for Harmonisation (ICH). The limits depend on the stage of development and the intended use of the final drug product. For early-stage development, higher impurity levels may be acceptable, while for late-stage and commercial production, stricter limits are imposed.

The ICH Q3A (R2) guideline provides a framework for qualifying impurities in new drug substances.[6] Generally, for a new drug substance, an impurity level of "not more than" (≤) the identification threshold is considered acceptable for any unspecified impurity.[6]

The following table provides a general, illustrative example of potential acceptance criteria for impurities in crude this compound. The actual limits must be justified based on safety data and the manufacturing process capability.

Impurity NameTypical Acceptance Criteria (w/w %)
4-Aminopyridine≤ 0.5%
Chloroacetic acid≤ 0.2%
N,N-diacetyl-4-aminopyridine≤ 0.3%
Any other individual unknown impurity≤ 0.1%
Total Impurities≤ 1.0%

Troubleshooting Guides

Issue 1: High Levels of Unreacted 4-Aminopyridine Detected

  • Possible Cause: Incomplete reaction.

  • Troubleshooting Steps:

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using a suitable technique like TLC or HPLC.

    • Stoichiometry: Verify the molar ratio of the reactants. A slight excess of chloroacetyl chloride may be necessary to drive the reaction to completion.

    • Reaction Temperature: The reaction is often initiated at a low temperature (0-5°C) to control its exothermic nature, but it may require warming to room temperature to ensure completion.[7]

    • Mixing: Ensure efficient stirring to promote contact between the reactants.

Issue 2: Presence of N,N-diacetyl-4-aminopyridine (Diacylation Impurity)

  • Possible Cause: Over-acylation of the starting material. This can occur if an excessive amount of chloroacetyl chloride is used or if the reaction conditions favor further acylation.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the molar ratio of chloroacetyl chloride to 4-aminopyridine.

    • Slow Addition: Add the chloroacetyl chloride dropwise to the solution of 4-aminopyridine to maintain a low localized concentration of the acylating agent.[3][4]

    • Temperature Control: Maintain a low reaction temperature during the addition of chloroacetyl chloride to minimize side reactions.[7]

Issue 3: Significant Peak Corresponding to Chloroacetic Acid

  • Possible Cause: Hydrolysis of unreacted chloroacetyl chloride during the work-up or analysis.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions to the extent possible to prevent premature hydrolysis of the highly reactive chloroacetyl chloride.

    • Work-up Procedure: During the aqueous work-up, minimize the time the reaction mixture is in contact with water, especially at elevated temperatures.

    • Analytical Method: If using HPLC, ensure the mobile phase is compatible and does not induce hydrolysis of the analyte or impurities.

Experimental Protocols

1. HPLC Method for Impurity Profiling

This is a general method and may require optimization for specific instrumentation and impurity profiles.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the crude sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

2. GC-MS Method for Volatile Impurities

This method is suitable for identifying residual solvents and other volatile components.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve the crude sample in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1-5 mg/mL.

Visualizations

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Reporting Crude_Sample Crude this compound Dissolution Dissolve in appropriate solvent Crude_Sample->Dissolution HPLC HPLC / LC-MS Dissolution->HPLC GC_MS GC-MS Dissolution->GC_MS NMR NMR Dissolution->NMR Peak_Integration Peak Integration & Quantification HPLC->Peak_Integration Structure_Elucidation Structure Elucidation GC_MS->Structure_Elucidation NMR->Structure_Elucidation Comparison Compare with Standards & Specifications Peak_Integration->Comparison Structure_Elucidation->Comparison Report Generate Impurity Profile Report Comparison->Report

Caption: General workflow for the analysis of impurities.

Impurity_Formation_Pathways cluster_reactants Reactants cluster_product Desired Product cluster_impurities Potential Impurities 4-Aminopyridine 4-Aminopyridine This compound This compound 4-Aminopyridine->this compound Acylation Unreacted 4-Aminopyridine Unreacted 4-Aminopyridine 4-Aminopyridine->Unreacted 4-Aminopyridine Incomplete Reaction Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->this compound Chloroacetic Acid Chloroacetic Acid Chloroacetyl Chloride->Chloroacetic Acid Hydrolysis N,N-diacetyl-4-aminopyridine N,N-diacetyl-4-aminopyridine Chloroacetyl Chloride->N,N-diacetyl-4-aminopyridine This compound->N,N-diacetyl-4-aminopyridine Further Acylation

Caption: Potential pathways for impurity formation.

References

improving the stability of 2-chloro-N-(pyridin-4-yl)acetamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to ensure the stability of 2-chloro-N-(pyridin-4-yl)acetamide during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows new, unexpected peaks during HPLC analysis. What could be the cause?

A1: The appearance of new peaks strongly suggests that your sample is degrading. The primary factors that can initiate the degradation of this compound include hydrolysis, photolysis, and thermal stress.[1] The α-chloro amide group is susceptible to nucleophilic attack, making the compound reactive under certain conditions.[1][2] To identify the specific cause, review your storage and handling procedures against the recommended conditions.

Q2: What are the likely degradation products of this compound?

A2: Based on the known reactivity of chloroacetamide compounds, several degradation products are possible:

  • Hydrolysis Products:

    • Hydroxy-N-(pyridin-4-yl)acetamide: This forms when the chloride ion is substituted by a hydroxide ion from water/moisture.[1][2]

    • 4-Aminopyridine and Chloroacetic Acid: These result from the cleavage of the amide bond, which can be catalyzed by acidic or basic conditions.[1][2]

  • Photodegradation Products: Exposure to light, especially UV radiation, can lead to more complex reactions, including dechlorination and molecular rearrangements.[1]

  • Thermal Degradation Products: High temperatures can accelerate decomposition, potentially leading to a variety of volatile and polymeric products.[1][3]

Q3: What are the ideal storage conditions to ensure the stability of this compound?

A3: To maximize shelf-life and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dark, and dry place.[4][5] It is sensitive to moisture. For long-term storage, consider using an inert atmosphere (e.g., argon or nitrogen) and storing the compound locked up in an area accessible only to qualified personnel.

Q4: How can I proactively monitor the stability of my this compound sample?

A4: Implementing a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[1] Regularly testing your sample against a freshly prepared or certified reference standard will allow you to quantify the parent compound and detect the emergence of any degradation products over time.

Q5: I'm observing a drifting baseline or inconsistent results in my HPLC analysis. What should I troubleshoot?

A5: If you suspect your sample is degrading, but also see general issues with your analysis, check the following:

  • Mobile Phase: Ensure your mobile phase is freshly prepared and properly degassed.

  • Column Health: The analytical column may be degrading or contaminated. Flush it or replace it if necessary.

  • Reference Standard: Confirm the purity and integrity of your reference standard. If the standard itself has degraded, your sample analysis will be inaccurate.

  • Sample Degradation: If the above are ruled out and new peaks are consistently appearing, your sample is likely degrading. A forced degradation study can help you identify these new peaks and understand their origin.[1]

Quantitative Stability Data

Specific quantitative stability data for this compound is not extensively published. The following table provides an illustrative summary of expected stability based on the general behavior of related chloroacetamide compounds. Researchers must generate specific data for their exact material and formulation.

Stress ConditionTemperatureDurationExpected StabilityPotential Degradation ProductsAnalytical Technique
Acidic Hydrolysis 40 - 60 °C2 - 24 hrsLabile4-Aminopyridine, Chloroacetic acid, Hydroxy-N-(pyridin-4-yl)acetamide[1][2]HPLC, LC-MS
Basic Hydrolysis Room Temp - 40 °C1 - 12 hrsVery LabileHydroxy-N-(pyridin-4-yl)acetamide, 4-Aminopyridine, Polymeric products[1][2]HPLC, LC-MS
Oxidative Stress Room Temp4 - 24 hrsPotentially LabileN-oxides, other oxidized speciesHPLC, LC-MS
Thermal Stress 60 - 80 °C24 - 72 hrsLabileVarious, dependent on conditions[3]HPLC, GC-MS
Photolytic Stress Ambient24 - 72 hrsPotentially LabileDechlorinated products, rearrangement products[1]HPLC, LC-MS

Visualized Workflows and Pathways

The following diagrams illustrate key pathways and workflows for stability assessment.

Parent This compound Substituted Hydroxy-N-(pyridin-4-yl)acetamide Parent->Substituted Hydrolysis (SN2) (H₂O / OH⁻) Cleaved_Amine 4-Aminopyridine Parent->Cleaved_Amine Amide Hydrolysis (Acid/Base) Cleaved_Acid Chloroacetic Acid Parent->Cleaved_Acid Amide Hydrolysis (Acid/Base)

Caption: Potential degradation pathways via hydrolysis.

start Start: Prepare Stock Solution of Compound stress Aliquot and Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sample Draw Samples at Defined Time Points stress->sample neutralize Neutralize/Quench Reaction (if needed) sample->neutralize analyze Analyze via Stability- Indicating HPLC Method neutralize->analyze compare Compare Stressed Samples to Control (T=0) analyze->compare identify Characterize Degradants (e.g., using LC-MS) compare->identify end End: Establish Degradation Profile identify->end

Caption: Experimental workflow for a forced degradation study.

problem Problem: Unexpected Peaks or Loss of Purity check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Container Seal? problem->check_storage Start Here check_handling Review Handling Procedures: - Exposure to humidity? - pH of solvent/solution? problem->check_handling storage_bad Action: Store in cool, dark, dry place in a tightly sealed container. Use inert gas. check_storage->storage_bad Issues Found handling_bad Action: Handle under inert gas. Use dry, neutral solvents. Minimize time in solution. check_handling->handling_bad Issues Found

Caption: Troubleshooting logic for stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation pathways and establish a stability-indicating analytical method.

1. Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes, and HPLC vials

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). This will serve as the control (T=0) sample.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 12 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 70°C for 48 hours. Also, reflux a stock solution at 60°C for 12 hours.

  • Photodegradation: Expose a stock solution in a quartz cuvette or clear HPLC vial to direct sunlight or a photostability chamber for 24-48 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

4. Sample Analysis:

  • At the end of the incubation period, draw a sample.

  • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze all stressed samples and the control sample by HPLC.

Protocol 2: Stability-Indicating HPLC Method (Example)

This is a starting point for method development and must be validated for your specific application.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Method Validation: The method is considered "stability-indicating" if it can separate the main peak (parent compound) from all degradation product peaks with baseline resolution. Peak purity analysis using a photodiode array (PDA) detector is recommended.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-chloro-N-(pyridin-4-yl)acetamide and Other Chloroacetamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-chloro-N-(pyridin-4-yl)acetamide with two other commonly used chloroacetamides: 2-chloro-N-phenylacetamide and 2-chloro-N,N-dimethylacetamide. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing objective comparisons of performance supported by experimental data and detailed methodologies.

Introduction to Chloroacetamides

Chloroacetamide derivatives are a versatile class of compounds widely employed in organic synthesis and medicinal chemistry. Their utility stems from the presence of a reactive carbon-chlorine bond, which allows them to act as electrophiles in nucleophilic substitution reactions. This reactivity is harnessed in various applications, including the synthesis of heterocyclic compounds and the development of covalent inhibitors that target specific amino acid residues in proteins, such as cysteine. The nature of the substituent on the amide nitrogen significantly influences the electrophilicity of the α-carbon and, consequently, the compound's reactivity.

Comparative Reactivity Analysis

The reactivity of the chloroacetamide moiety is primarily dictated by the electronic properties of the N-substituent. Electron-withdrawing groups enhance the electrophilicity of the α-carbon, making the compound more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.

In this comparison, we evaluate the reactivity of three N-substituted chloroacetamides:

  • This compound: The pyridinyl group is electron-withdrawing due to the electronegativity of the nitrogen atom within the aromatic ring.

  • 2-chloro-N-phenylacetamide: The phenyl group is generally considered to be weakly electron-withdrawing.

  • 2-chloro-N,N-dimethylacetamide: The two methyl groups are electron-donating.

Based on these electronic effects, the predicted order of reactivity towards a nucleophile is:

This compound > 2-chloro-N-phenylacetamide > 2-chloro-N,N-dimethylacetamide

The following table summarizes the expected and reported kinetic data for the reaction of these chloroacetamides with a model thiol nucleophile, such as glutathione (GSH) or cysteine. While experimental data for 2-chloro-N-phenylacetamide is available, the rate constants for this compound and 2-chloro-N,N-dimethylacetamide are predicted based on the established electronic effects of their respective N-substituents.

CompoundN-SubstituentElectronic EffectSecond-Order Rate Constant (k₂) with Thiol (M⁻¹s⁻¹)
This compound Pyridin-4-ylElectron-withdrawing> 0.22 (Predicted)
2-chloro-N-phenylacetamide PhenylWeakly electron-withdrawing~0.22[1]
2-chloro-N,N-dimethylacetamide N,N-dimethylElectron-donating< 0.22 (Predicted)

Note: The predicted values are based on the kinetic data for N-phenylchloroacetamide and the relative electronic effects of the substituents.

Experimental Protocols

Synthesis of N-Substituted Chloroacetamides

1. Synthesis of this compound

This procedure is adapted from standard acylation methods.[2]

  • Materials: 4-aminopyridine, chloroacetyl chloride, triethylamine, dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

2. Synthesis of 2-chloro-N-phenylacetamide

This is a representative procedure for the synthesis of N-aryl chloroacetamides.[3]

  • Materials: Aniline, chloroacetyl chloride, sodium acetate, glacial acetic acid.

  • Procedure:

    • Dissolve aniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

    • Add a saturated solution of sodium acetate.

    • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred mixture.

    • Stir the reaction at room temperature for 1-2 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

3. Synthesis of 2-chloro-N,N-dimethylacetamide

This synthesis involves the acylation of a secondary amine.

  • Materials: Dimethylamine (aqueous solution or gas), chloroacetyl chloride, a suitable base (e.g., sodium hydroxide or triethylamine), an organic solvent (e.g., dichloromethane or diethyl ether).

  • Procedure:

    • To a cooled (0 °C) and stirred solution of dimethylamine (1.0 eq) and the base (1.2 eq) in the chosen solvent, add chloroacetyl chloride (1.1 eq) dropwise.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by vacuum distillation.

Kinetic Analysis of Chloroacetamide Reaction with Thiols

The following is a general protocol for determining the second-order rate constant of the reaction between a chloroacetamide and a thiol nucleophile (e.g., glutathione) using High-Performance Liquid Chromatography (HPLC).[1][4]

  • Materials and Equipment:

    • Chloroacetamide of interest

    • Glutathione (GSH) or other thiol

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • HPLC system with a C18 column and UV detector

  • Procedure:

    • Preparation of Stock Solutions:

      • Prepare a stock solution of the chloroacetamide (e.g., 10 mM) in a suitable solvent (e.g., DMSO or acetonitrile).

      • Prepare a stock solution of the thiol (e.g., 100 mM) in the reaction buffer.

    • Kinetic Run:

      • Equilibrate the reaction buffer to the desired temperature (e.g., 25 °C).

      • Initiate the reaction by adding a small volume of the chloroacetamide stock solution to the thiol solution in the reaction buffer to achieve the desired final concentrations (e.g., 0.1 mM chloroacetamide and 1 mM thiol for pseudo-first-order conditions).

      • Mix thoroughly and start a timer.

    • Sample Analysis:

      • At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solution that stops the reaction (e.g., a solution containing a large excess of a quenching agent or by acidification with TFA).

      • Analyze the quenched samples by HPLC. A typical mobile phase would be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.

      • Monitor the disappearance of the chloroacetamide and the appearance of the product at a suitable wavelength (e.g., 220 nm).

    • Data Analysis:

      • Plot the natural logarithm of the concentration of the chloroacetamide against time. For a pseudo-first-order reaction, this plot should be linear.

      • The slope of this line will be the negative of the pseudo-first-order rate constant (k').

      • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the thiol: k₂ = k' / [Thiol].

Visualization of Covalent Inhibition Signaling Pathway

Chloroacetamides are frequently utilized as covalent inhibitors that target cysteine residues in proteins. A prominent example is their application in targeting the Hippo-YAP signaling pathway, a crucial regulator of cell proliferation and organ size.[1][5][6][7][8] In several cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activator YAP, which then interacts with TEAD transcription factors to drive tumor growth. Chloroacetamide-based inhibitors have been developed to covalently bind to a cysteine residue in the palmitate-binding pocket of TEAD, thereby disrupting the YAP-TEAD interaction and suppressing oncogenic signaling.[5][7]

Hippo_YAP_Inhibition cluster_pathway Hippo-YAP Signaling Pathway cluster_inhibition Covalent Inhibition Hippo_On Hippo Pathway (Active) YAP_P Phosphorylated YAP (Cytoplasmic Sequestration) Hippo_On->YAP_P phosphorylates Hippo_Off Hippo Pathway (Inactive) YAP YAP (Nuclear Translocation) Hippo_Off->YAP TEAD TEAD YAP->TEAD binds Covalent_Adduct Covalent TEAD-Inhibitor Adduct Gene_Expression Oncogenic Gene Expression TEAD->Gene_Expression activates Chloroacetamide 2-Chloro-N-R-acetamide TEAD_Cys TEAD (Cys residue) Chloroacetamide->TEAD_Cys targets TEAD_Cys->Covalent_Adduct forms Covalent_Adduct->YAP blocks binding

Caption: Covalent inhibition of the TEAD-YAP interaction by a chloroacetamide.

Conclusion

The reactivity of N-substituted chloroacetamides is significantly influenced by the electronic nature of the substituent on the amide nitrogen. This compound is predicted to be the most reactive among the compared compounds due to the electron-withdrawing nature of the pyridinyl ring. This enhanced reactivity can be advantageous in applications requiring rapid covalent modification, such as in the development of targeted covalent inhibitors. However, for applications where lower reactivity and greater stability are desired, N,N-disubstituted derivatives like 2-chloro-N,N-dimethylacetamide may be more suitable. The choice of a specific chloroacetamide should therefore be guided by the desired kinetic profile for the intended application. The provided experimental protocols offer a starting point for the synthesis and kinetic evaluation of these valuable chemical entities.

References

A Comparative Analysis of the Biological Activities of 2-chloro-N-(pyridin-4-yl)acetamide and its Bromo-Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the substitution of one halogen for another on a lead compound can significantly alter its biological profile. This guide provides a comparative overview of the reported biological activities of 2-chloro-N-(pyridin-4-yl)acetamide and its corresponding bromo-analog, 2-bromo-N-(pyridin-4-yl)acetamide. While direct comparative studies are limited, this document synthesizes available data on their individual activities and those of structurally related compounds to offer insights into their potential therapeutic applications.

Summary of Biological Activities

The biological activities of this compound and its derivatives have been explored, primarily focusing on their antimicrobial and potential anticancer properties. Data on the bromo-analog is less prevalent in the public domain, necessitating a degree of extrapolation from related bromo-substituted heterocyclic compounds.

Antimicrobial Activity

Derivatives of this compound have demonstrated activity against various bacterial strains. The chloroacetamide moiety is a known reactive group that can contribute to the alkylating potential of a molecule, a mechanism often associated with antimicrobial effects.

CompoundTest Organism(s)Activity TypeQuantitative Data (MIC)
This compound DerivativesStaphylococcus aureus, Klebsiella pneumoniaeAntibacterial40 to 50 µg/mL[1]
This compound (parent compound)Not specifiedAntibacterial32 μg/mL[1]

MIC: Minimum Inhibitory Concentration

For the bromo-analog, while specific data is scarce, N-bromine compounds, in general, have been shown to possess potent bactericidal activity. However, their efficacy can be influenced by the presence of organic matter[2].

Anticancer Activity

Due to the absence of specific experimental data for the anticancer activity of 2-bromo-N-(pyridin-4-yl)acetamide, a direct comparison is not possible at this time.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of 2-halo-N-(pyridin-4-yl)acetamides, based on established methods for similar compounds.

Synthesis of this compound

A common method for the synthesis of this compound is through the acylation of 4-aminopyridine with chloroacetyl chloride.

Materials:

  • 4-aminopyridine

  • Chloroacetyl chloride

  • 1,2-dichloroethane (or a similar inert solvent)

  • A suitable base (e.g., pyridine or triethylamine)

  • Anhydrous sodium sulfate

  • Acetonitrile (for recrystallization)

Procedure:

  • Dissolve 4-aminopyridine in 1,2-dichloroethane in a reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution. The reaction is exothermic and should be controlled.

  • A base can be added to neutralize the HCl byproduct.

  • The reaction can be expedited using microwave irradiation (e.g., 300 W at 80°C for 5 minutes)[3].

  • After the reaction is complete, adjust the pH to 9 with a saturated aqueous sodium hydroxide solution.

  • Extract the product with 1,2-dichloroethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from acetonitrile to obtain pure this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Gentamicin)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to the turbidity of a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and no compound).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight in a CO2 incubator.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Putative Signaling Pathway and Experimental Workflow

The precise molecular targets of this compound and its bromo-analog are not well-defined in the available literature. However, based on the known mechanisms of other haloacetamide-containing bioactive molecules, a plausible mechanism of action could involve the covalent modification of key cellular enzymes or proteins, leading to the disruption of critical signaling pathways. For instance, many antimicrobial and anticancer agents function by inhibiting enzymes involved in DNA replication, protein synthesis, or cell wall maintenance.

Below are diagrams illustrating a generalized experimental workflow for screening these compounds and a hypothetical signaling pathway that could be affected.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Comparison synthesis Synthesis of 2-halo-N- (pyridin-4-yl)acetamide purification Purification and Characterization synthesis->purification antimicrobial Antimicrobial Assays (e.g., MIC determination) purification->antimicrobial anticancer Anticancer Assays (e.g., MTT assay) purification->anticancer data_analysis Determine MIC/IC50 values antimicrobial->data_analysis anticancer->data_analysis comparison Compare Activity of Chloro vs. Bromo Analog data_analysis->comparison

Experimental workflow for synthesis and biological evaluation.

putative_pathway compound 2-Halo-N-(pyridin-4-yl)acetamide target Putative Cellular Target (e.g., Essential Enzyme) compound->target inhibition Covalent Modification and Inhibition target->inhibition pathway Disruption of Critical Cellular Pathway (e.g., DNA synthesis, cell wall synthesis) inhibition->pathway outcome Cell Death or Growth Inhibition pathway->outcome

Hypothetical mechanism of action for 2-halo-N-(pyridin-4-yl)acetamides.

Conclusion

The available data suggests that this compound and its derivatives possess antimicrobial properties. While a direct comparison with the bromo-analog is currently hampered by a lack of specific data for the latter, the general understanding of halogen substitutions in medicinal chemistry suggests that the bromo-compound could exhibit similar or potentially enhanced activity, although factors like stability and bioavailability would also play a crucial role. Further research involving head-to-head comparisons of these two compounds is necessary to definitively elucidate their relative biological activities and therapeutic potential. The protocols and conceptual frameworks provided herein offer a foundation for such future investigations.

References

Unveiling the Bioactive Potential: A Comparative Guide to Structure-Activity Relationships of 2-chloro-N-(pyridin-4-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the systematic exploration of structure-activity relationships (SAR) is paramount to optimizing lead compounds and developing novel therapeutic agents. This guide provides a comprehensive comparison of 2-chloro-N-(pyridin-4-yl)acetamide derivatives, focusing on their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant pathways, this document serves as a critical resource for researchers, scientists, and drug development professionals.

The this compound scaffold is a versatile pharmacophore, with the reactive chloroacetyl group and the hydrogen-bonding capable pyridine ring offering multiple avenues for therapeutic intervention. The position of the nitrogen atom in the pyridine ring is a crucial determinant of the molecule's chemical properties and, consequently, its biological activity.[1] Modifications to this core structure have yielded a range of derivatives with promising activities against various biological targets.

Antimicrobial Activity: A Comparative Analysis

Derivatives of the N-(pyridin-4-yl)acetamide scaffold have demonstrated notable antimicrobial properties. The introduction of various substituents allows for the modulation of their efficacy against different microbial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of 5-(pyridin-4-yl)-3-thioacetamido-1,2,4-triazole derivatives, which incorporate the core N-(pyridin-4-yl)acetamide moiety, against a panel of bacteria.

Compound IDSubstituent (R)B. subtilis MIC (µg/mL)S. typhimurium MIC (µg/mL)E. coli MIC (µg/mL)
4a Phenyl6464>512
4b 4-Methylphenyl6464>512
4o 4-Nitrophenyl>512>51264

Data synthesized from a study on 5-(pyridin-4-yl)-3-thioacetamido-1,2,4-triazoles.[2]

Anticancer Activity: Cytotoxicity Profile

The 2-chloro-N-(aryl)acetamide framework has been explored for its potential as an anticancer agent. The cytotoxic effects of these derivatives are often evaluated against various cancer cell lines. Below is a comparative table of the half-maximal inhibitory concentration (IC50) values for a selection of 2-chloro-N-(aryl substituted)acetamide derivatives of a 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol core.

Compound IDAryl SubstituentPANC-1 IC50 (µM)HepG2 IC50 (µM)MCF7 IC50 (µM)
6c 4-Chlorophenyl--15.5
6e 4-Methoxyphenyl4.62.2-

Data from a study on novel 2-chloro-N-(aryl substituted)acetamide derivatives.[3]

Anti-inflammatory Potential: Inhibition of Edema

The anti-inflammatory properties of pyridine derivatives have been investigated using in vivo models. The carrageenan-induced paw edema assay is a standard method to assess the anti-inflammatory activity of novel compounds. While specific data for this compound derivatives is limited in the direct search results, studies on related phenoxyacetamide derivatives demonstrate the anti-inflammatory potential of this class of compounds. For instance, certain N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives have shown significant anti-inflammatory and analgesic activities.[4][5][6]

Experimental Protocols

Synthesis of this compound Derivatives

A common synthetic route for 2-chloro-N-(aryl)acetamides involves the direct acylation of an amine.[1]

General Procedure:

  • Dissolve the corresponding substituted 4-aminopyridine in a suitable solvent (e.g., dichloromethane, acetonitrile).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water, an acidic solution (e.g., 1M HCl), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aminopyridine Substituted 4-Aminopyridine Mixing Mix Reactants at 0-5 °C Aminopyridine->Mixing ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Mixing Base Base (e.g., Triethylamine) Base->Mixing Solvent Solvent (e.g., DCM) Solvent->Mixing Stirring Stir at Room Temperature Mixing->Stirring Washing Aqueous Washing (Water, Acid, Brine) Stirring->Washing Drying Dry Organic Layer Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization/Chromatography) Evaporation->Purification FinalProduct Pure Derivative Purification->FinalProduct

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[7][8][9][10]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Dispense sterile broth into the wells of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the test compound in the microtiter plate.

  • Prepare a standardized inoculum of the bacterial strain to be tested (e.g., 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension.

  • Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).

  • The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Test Compound in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Visually Assess for Bacterial Growth D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13]

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat Cells with Test Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilizing Agent E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 Value G->H

Anti-inflammatory Activity Evaluation: Carrageenan-Induced Paw Edema

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[14][15][16][17][18]

Procedure:

  • Administer the test compound to a group of rats or mice (e.g., intraperitoneally or orally). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Potential Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are likely mediated through various signaling pathways. The reactive chloroacetamide moiety can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition.

Signaling_Pathway cluster_compound This compound Derivative cluster_targets Potential Cellular Targets cluster_effects Biological Effects Compound Derivative Enzymes Enzymes (e.g., Kinases, DHFR) Compound->Enzymes Covalent/Non-covalent Inhibition Receptors Cell Surface Receptors Compound->Receptors Modulation DNA DNA/RNA Compound->DNA Intercalation/ Alkylation Antimicrobial Antimicrobial Activity Enzymes->Antimicrobial Anticancer Anticancer Activity (Apoptosis, Cell Cycle Arrest) Enzymes->Anticancer AntiInflammatory Anti-inflammatory Activity (COX/LOX Inhibition) Enzymes->AntiInflammatory Receptors->AntiInflammatory DNA->Antimicrobial DNA->Anticancer

This guide highlights the significant potential of this compound derivatives as a foundation for the development of new therapeutic agents. Further systematic SAR studies are warranted to fully elucidate the structural requirements for optimal activity and selectivity against various biological targets.

References

Paving the Way for Accurate Quantification: A Comparative Guide to Analytical Method Validation for 2-chloro-N-(pyridin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

The validation of an analytical method ensures its suitability for its intended purpose, providing confidence in the quality and reliability of the data. This guide will explore High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) as primary analytical techniques.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of potential methods for the quantification of 2-chloro-N-(pyridin-4-yl)acetamide.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Selectivity Good, but potential for interference from co-eluting compounds.Excellent, highly specific due to mass fragmentation.
Sensitivity Moderate, typically in the µg/mL to high ng/mL range.High, capable of detecting levels in the low ng/mL to pg/mL range.
Linearity Good, typically with a correlation coefficient (R²) > 0.99.Excellent, typically with a correlation coefficient (R²) > 0.99.
Accuracy High, with typical recovery values between 98-102%.High, with typical recovery values between 95-105%.
Precision High, with Relative Standard Deviation (RSD) < 2%.High, with Relative Standard Deviation (RSD) < 5%.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Relatively simple to operate and maintain.More complex instrumentation and method development.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of an analytical method. Below are proposed starting points for method development for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is a robust and cost-effective approach suitable for routine quality control.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure good peak shape and resolution. A starting gradient could be 10% acetonitrile, increasing to 90% over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by UV scan of a standard solution of this compound (a starting point could be around 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Perform serial dilutions to prepare calibration standards and quality control samples.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, a C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) can be used. The flow rate might be adjusted to be compatible with the MS interface (e.g., 0.4 mL/min).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): The precursor ion (the protonated molecule [M+H]⁺ of this compound) and a suitable product ion will need to be determined by infusing a standard solution.

    • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to maximize the signal of the analyte.

  • Sample Preparation: Similar to the HPLC-UV method, but may require a more rigorous clean-up step (e.g., solid-phase extraction) for complex matrices to minimize matrix effects.

Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

Analytical Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition A->B Define acceptance criteria C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantitation (LOQ) B->H I Robustness B->I J System Suitability C->J D->J E->J F->J G->J H->J I->J K Validation Report J->K Compile results L Method Implementation K->L Approve for routine use

Caption: Workflow for Analytical Method Validation.

Conclusion

While a specific, pre-validated analytical method for the quantification of this compound was not identified in the public domain, this guide provides a robust framework for developing and validating a suitable method. Both HPLC-UV and LC-MS/MS offer viable pathways, with the choice depending on the specific requirements of the analysis. By following the outlined experimental protocols and the systematic validation workflow, researchers and drug development professionals can establish a reliable and accurate method for the quantification of this important chemical intermediate, ensuring the quality and consistency of their work.

Comparative Docking Analysis of 2-chloro-N-(pyridin-4-yl)acetamide Analogs: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of 2-chloro-N-(pyridin-4-yl)acetamide analogs, focusing on their potential as targeted therapeutic agents. Through in silico molecular docking studies, this report provides insights into the structure-activity relationships (SAR) of this chemical scaffold against various protein targets implicated in a range of diseases. The following sections detail the binding affinities of these analogs, the experimental protocols for the docking simulations, and visualizations of the key interactions and workflows. While direct, comprehensive comparative docking studies on a wide range of this compound analogs are not extensively published, this guide synthesizes available data on structurally similar compounds to provide a predictive overview for researchers, scientists, and drug development professionals.

Data Summary of Docking Studies

The following tables summarize the results of molecular docking studies on chloroacetamide and pyridine-containing compounds, which serve as a proxy for the potential interactions of this compound analogs. These studies highlight the binding affinities of these compounds against various protein targets.

Table 1: Docking Scores of Chloroacetamide Derivatives against Very-Long-Chain Fatty Acid-CoA Ligase (VLCFAs)

Compound IDStructureDocking Score (kcal/mol)
2 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide-6.92
4 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide-6.32
6 2-chloro-N-cinnamyl-N-(4-sulfamoylphenyl)acetamide-5.88
8 2-chloro-N-(2,5-dichlorophenyl)-N-(2-hydroxybenzyl)acetamide-5.32
Acetochlor (Standard)N/A-6.26

Data adapted from a study on novel chloroacetamide derivatives.[1]

Table 2: Binding Energies of an Imidazopyridine Derivative Against Enzymes Associated with Alzheimer's Disease

CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)
AlpidemBeta-secretase 1 (2Z5X)-8.00
AlpidemAcetylcholinesterase (4BDT)-9.60

Alpidem, a 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide, is structurally related to the topic compounds.[2][3]

Table 3: Docking Scores of Pyridine Derivatives as Potential Telomerase Inhibitors

Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)
6e Telomerase (3DU6)Not explicitly stated, but noted as a strong inhibitor
6f Telomerase (3DU6)Not explicitly stated

This study synthesized novel 2-chloro-pyridine derivatives containing flavone moieties and evaluated them as telomerase inhibitors.[4]

Experimental Protocols

The following sections detail the generalized experimental protocols for molecular docking studies, based on methodologies reported in the analysis of related acetamide and pyridine derivatives.

Protein Preparation

The initial step in a molecular docking study involves the preparation of the target protein's crystal structure. This process typically includes:

  • Retrieval of Protein Structure: The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Protein Clean-up: The raw PDB file is processed to remove water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the interaction analysis.

  • Addition of Hydrogen Atoms: Hydrogen atoms, which are often not resolved in crystal structures, are added to the protein.

  • Charge and Protonation State Assignment: Appropriate charges and protonation states are assigned to the amino acid residues, particularly for histidine, aspartate, and glutamate.

  • Energy Minimization: The protein structure is subjected to energy minimization using a suitable force field (e.g., OPLS3e) to relieve any steric clashes and to achieve a more stable conformation.

Ligand Preparation

The small molecules, or ligands, to be docked are also prepared for the simulation:

  • 3D Structure Generation: The 2D structures of the this compound analogs are converted into 3D structures.

  • Ionization and Tautomerization: The ligands are processed to generate possible ionization and tautomeric states at a physiological pH.

  • Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain their lowest energy conformation.

Molecular Docking Simulation

The core of the in silico experiment is the molecular docking simulation itself:

  • Grid Generation: A docking grid is defined around the active site of the target protein. This grid specifies the volume in which the docking software will attempt to place the ligand.

  • Docking Algorithm: A docking program, such as AutoDock Vina or Glide, is used to systematically search for the optimal binding poses of each ligand within the defined grid. These programs employ scoring functions to evaluate the binding affinity of each pose.

  • Pose Selection and Analysis: The docking results are analyzed to identify the most favorable binding poses for each ligand, typically based on the lowest binding energy or docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then examined for the top-ranked poses.

Visualizations

The following diagrams illustrate the typical workflow of a comparative docking study and a simplified representation of a signaling pathway that could be targeted by these analogs.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Binding Affinity Calculation Binding Affinity Calculation Molecular Docking->Binding Affinity Calculation Interaction Analysis Interaction Analysis Binding Affinity Calculation->Interaction Analysis SAR Studies SAR Studies Interaction Analysis->SAR Studies G External Signal External Signal Receptor Receptor External Signal->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Inhibitor (Analog) Inhibitor (Analog) Inhibitor (Analog)->Kinase Cascade

References

A Comparative Guide to the In Vitro Cytotoxicity of 2-chloro-N-(pyridin-4-yl)acetamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the in vitro cytotoxicity of 2-chloro-N-(pyridin-4-yl)acetamide. Due to the limited availability of public data on this specific compound, this document presents a comparison with structurally related acetamide derivatives for which experimental cytotoxicity data is available. The methodologies and data herein serve as a practical guide for researchers aiming to evaluate the cytotoxic potential of novel chemical entities.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of selected acetamide derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundTarget Cell LineAssayIC50 (µM)Reference
This compound Not AvailableNot AvailableNot AvailableNot Available
Compound I (phenoxy acetamide derivative) HepG2 (Liver Cancer)MTT1.43[1]
MCF-7 (Breast Cancer)MTTNot Specified[1]
Compound II (phenoxy acetamide derivative) HepG2 (Liver Cancer)MTT6.52[1]
MCF-7 (Breast Cancer)MTTNot Specified[1]
ZF1 (pyrimidine-based acetamide derivative) HepG2 (Liver Cancer)MTT54.78 ± 3.54[2]
DLD-1 (Colon Cancer)MTTInactive[2]
A549 (Lung Cancer)MTTInactive[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for commonly employed in vitro cytotoxicity assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.[3]

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of the generated color product at 490 nm. The amount of LDH activity is proportional to the number of dead cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Following treatment with the test compound, harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes.

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_data Data Analysis cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay apoptosis_assay Annexin V/PI Assay incubation->apoptosis_assay absorbance Measure Absorbance/ Fluorescence mtt_assay->absorbance ldh_assay->absorbance apoptosis_assay->absorbance ic50 Calculate IC50 Values absorbance->ic50 comparison Compare Cytotoxicity ic50->comparison

Caption: General experimental workflow for in vitro cytotoxicity assessment.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Signaling Cascade compound Cytotoxic Compound bax_bak Bax/Bak Activation compound->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

A Comparative Guide to the Synthetic Efficiency of 2-chloro-N-(pyridin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Chemical Intermediate.

This guide provides a detailed comparison of common synthetic routes to 2-chloro-N-(pyridin-4-yl)acetamide, a valuable building block in medicinal chemistry and drug development. The efficiency of a synthetic pathway is a critical factor in the production of chemical intermediates, impacting cost, time, and environmental footprint. Here, we present a quantitative comparison of different methodologies, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

The synthesis of this compound is most commonly achieved through the direct acylation of 4-aminopyridine. Variations in this approach, primarily in the choice of acylating agent and the method of heating, significantly influence the reaction's efficiency. The following table summarizes the key performance indicators for the most prevalent synthetic strategies.

Synthetic RouteReactantsHeating MethodSolventReaction TimeYield (%)
Route 1: Conventional Synthesis 4-aminopyridine, Chloroacetyl chlorideConventional HeatingDichloromethane (DCM)6 - 12 hoursNot explicitly reported for this specific product, but generally moderate to high for analogous reactions.
Route 2: Microwave-Assisted Synthesis 4-aminopyridine, Chloroacetyl chlorideMicrowave Irradiation1,2-Dichloroethane5 minutes80%[1]
Route 3: Alternative Acylating Agent 4-aminopyridine, Ethyl chloroacetateConventional HeatingAqueous solution~24 hoursYields vary, often lower than with chloroacetyl chloride.[2]

Visualizing the Synthetic Pathways

A logical workflow for selecting an optimal synthetic route is depicted below. The choice is primarily dictated by the desired efficiency in terms of reaction time and yield.

G Workflow for Selecting a Synthetic Route A Starting Materials: 4-Aminopyridine B Acylating Agent Selection A->B C Chloroacetyl Chloride B->C High Reactivity D Ethyl Chloroacetate B->D Lower Reactivity E Heating Method Selection C->E H Product: This compound D->H L Lower Reactivity/ Longer Reaction Time D->L F Conventional Heating E->F G Microwave Irradiation E->G F->H I Longer Reaction Time (hours) F->I G->H J Rapid Synthesis (minutes) G->J K High Yield G->K

Caption: A decision-making diagram for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and further optimization.

Route 1: Conventional Synthesis with Chloroacetyl Chloride

This method represents the traditional approach to the acylation of 4-aminopyridine.

Reactants:

  • 4-Aminopyridine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 4-aminopyridine in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a suitable base, such as triethylamine, to the solution to act as a scavenger for the HCl byproduct.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent.

Route 2: Microwave-Assisted Synthesis with Chloroacetyl Chloride

Microwave-assisted synthesis offers a significant acceleration of the reaction, leading to a drastic reduction in reaction time with high yields.

Reactants:

  • 4-Aminopyridine

  • Chloroacetyl chloride

  • 1,2-Dichloroethane

  • Aqueous sodium carbonate solution

Procedure:

  • In a microwave-safe vessel, dissolve 4-aminopyridine in 1,2-dichloroethane.

  • Slowly add chloroacetyl chloride to the solution.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set power and temperature (e.g., 300 W, 80°C) for a short duration, typically around 5 minutes.

  • After cooling, neutralize the reaction mixture by adding an aqueous sodium carbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization to obtain pure this compound.[1] A similar procedure for the synthesis of the 2-pyridinyl isomer yielded 97% of the product.[3][4]

Route 3: Synthesis using Ethyl Chloroacetate

This route provides an alternative to the highly reactive chloroacetyl chloride, although it generally requires longer reaction times.

Reactants:

  • 4-Aminopyridine

  • Ethyl chloroacetate

  • Aqueous base (optional, can facilitate the reaction)

Procedure:

  • Combine 4-aminopyridine and ethyl chloroacetate in a suitable reaction vessel. The reaction can be performed neat or in a solvent.

  • The mixture is typically stirred at room temperature or heated to facilitate the reaction.

  • The reaction is monitored over an extended period, often up to 24 hours.[2]

  • Upon completion, the reaction mixture is worked up. This may involve pouring the mixture into cold water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization.

Conclusion

For the synthesis of this compound, microwave-assisted direct acylation of 4-aminopyridine with chloroacetyl chloride emerges as the most efficient route in terms of reaction time and yield.[1] While conventional heating methods are viable, they require significantly longer reaction times. The use of less reactive acylating agents like ethyl chloroacetate is a possible alternative but may lead to lower efficiency. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including available equipment, desired throughput, and scale of the reaction.

References

Evaluating 2-chloro-N-(pyridin-4-yl)acetamide as a Covalent Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted covalent inhibition, a therapeutic strategy gaining significant traction for its potential to achieve durable and potent pharmacological effects, the evaluation of novel electrophilic scaffolds is paramount. This guide provides a comprehensive analysis of 2-chloro-N-(pyridin-4-yl)acetamide, a compound featuring a reactive chloroacetamide warhead, and explores its potential as a covalent inhibitor. While direct experimental data on this specific molecule is limited in the public domain, this comparison draws upon the well-established reactivity of the chloroacetamide functional group and data from structurally related inhibitors to provide a predictive assessment for researchers, scientists, and drug development professionals.

Introduction to Covalent Inhibition

Covalent inhibitors form a stable, covalent bond with their target protein, often a nucleophilic amino acid residue such as cysteine. This mechanism can lead to prolonged target engagement and, consequently, a more sustained biological response compared to non-covalent inhibitors. The chloroacetamide moiety is a classic electrophilic "warhead" employed in the design of covalent inhibitors due to its susceptibility to nucleophilic attack.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is crucial for its evaluation as a potential drug candidate.

PropertyValue
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.59 g/mol
CAS Number 80650-46-0
Appearance Solid
Reactive Group Chloroacetamide

The Chloroacetamide Warhead: A Comparison with Other Electrophiles

The choice of the electrophilic warhead is a critical determinant of a covalent inhibitor's reactivity, selectivity, and potential for off-target effects. The chloroacetamide group is known for its relatively high reactivity.

WarheadTypical Target ResidueGeneral ReactivityKey Considerations
Chloroacetamide CysteineHighPotent inhibition, but potential for off-target reactivity.
Acrylamide CysteineModerateGenerally considered more selective than chloroacetamides due to lower intrinsic reactivity.[1]
Vinyl Sulfone Cysteine, LysineModerateCan exhibit different reactivity profiles and target residues.
Fluorosulfonate Tyrosine, SerineHighTargets less common nucleophilic residues.

Studies have shown that chloroacetamides tend to be more reactive than acrylamides, which can be advantageous for potent target modification but also raises concerns about promiscuous binding to other proteins.[1]

Potential Biological Activity and Targets

Experimental Protocols for Evaluation

The robust evaluation of a covalent inhibitor requires a suite of specialized assays to characterize its reactivity, target engagement, and cellular effects.

Determination of Inhibitory Potency (IC₅₀)

An enzymatic assay is the first step to quantify the inhibitory activity of the compound against a purified target enzyme.

  • Protocol:

    • Prepare a solution of the target enzyme in a suitable buffer.

    • Prepare serial dilutions of this compound.

    • Incubate the enzyme with the inhibitor for various time points to assess time-dependent inhibition, a hallmark of covalent modification.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction rate using a suitable detection method (e.g., spectrophotometry, fluorimetry).

    • Calculate the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.

Confirmation of Covalent Modification by Mass Spectrometry

Intact protein mass spectrometry is a direct method to confirm that the inhibitor forms a covalent bond with its target protein.

  • Protocol:

    • Incubate the target protein with an excess of this compound.

    • Remove unbound inhibitor.

    • Analyze the protein sample by electrospray ionization mass spectrometry (ESI-MS).

    • A mass shift corresponding to the molecular weight of the inhibitor adduct confirms covalent binding.

Target Identification and Proteomic Profiling

Activity-based protein profiling (ABPP) can be used to identify the cellular targets of a covalent probe in a complex biological sample.

  • Protocol:

    • Synthesize an alkyne- or azide-functionalized analog of this compound to serve as a probe.

    • Treat cells or cell lysates with the probe.

    • Perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.

    • Enrich the biotin-tagged proteins using streptavidin beads.

    • Identify the enriched proteins by mass spectrometry-based proteomics.

Visualizing the Logic of Covalent Inhibition Evaluation

The following diagrams illustrate the fundamental concepts and workflows discussed.

G cluster_0 Mechanism of Covalent Inhibition Inhibitor Inhibitor Target_Protein Target_Protein Inhibitor->Target_Protein Non-covalent Binding Covalent_Complex Covalent_Complex Target_Protein->Covalent_Complex Covalent Bond Formation

Caption: General mechanism of covalent inhibition.

G cluster_1 Experimental Workflow for Covalent Inhibitor Evaluation Compound_Synthesis Compound_Synthesis Biochemical_Assay Biochemical_Assay Compound_Synthesis->Biochemical_Assay Determine IC50 Mass_Spectrometry Mass_Spectrometry Biochemical_Assay->Mass_Spectrometry Confirm Covalent Adduct Cellular_Assays Cellular_Assays Mass_Spectrometry->Cellular_Assays Assess Cellular Potency Proteomic_Profiling Proteomic_Profiling Cellular_Assays->Proteomic_Profiling Identify Targets/Off-targets Lead_Optimization Lead_Optimization Proteomic_Profiling->Lead_Optimization

Caption: A typical workflow for evaluating a covalent inhibitor.

Conclusion and Future Directions

This compound possesses the key chemical feature of a covalent inhibitor – the reactive chloroacetamide warhead. Based on the known reactivity of this functional group, it is predicted to covalently modify nucleophilic residues, primarily cysteines, in target proteins. However, a comprehensive evaluation of its potential as a therapeutic agent is currently hampered by the lack of specific biological and pharmacological data in the public domain.

Future research should focus on screening this compound against various enzyme classes, particularly those with known cysteine-dependent catalytic mechanisms. Identifying its protein targets through unbiased proteomic approaches will be crucial in elucidating its mechanism of action and potential therapeutic applications. Comparative studies with other covalent inhibitors, such as those bearing an acrylamide warhead, will be essential to understand its selectivity and safety profile. The generation of such experimental data will be instrumental in determining the true potential of this compound in the expanding field of covalent drug discovery.

References

A Comparative Guide to the Anticancer Activity of 2-chloro-N-(pyridin-4-yl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of various analogs of 2-chloro-N-(pyridin-4-yl)acetamide. The information herein is compiled from preclinical studies and aims to offer a valuable resource for the rational design and development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a potential signaling pathway to facilitate a deeper understanding of the structure-activity relationships (SAR) of this versatile chemical scaffold.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of several this compound analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Cpd 1 N-(5-(4-Methoxyphenyl)-pyridin-2-yl)-2-{5-[2-(4-methoxyphenyl)-pyridin-3-yl][1][2][3]oxadiazol-2-ylsulfanyl}-acetamidePANC-1 (Pancreatic)4.6[4]
HepG2 (Liver)2.2[4]
MCF7 (Breast)>50[4]
Cpd 2 2-Chloro-N-(5-(4-methoxyphenyl)-pyridin-2-yl)acetamideMCF7 (Breast)15.5[4]
Cpd 3 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamideNCI-H226 (Lung)>1000 µg/ml[5]
Cpd 4 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamideNCI-H226 (Lung)>1000 µg/ml[5]
Cpd 5 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamideNCI-H226 (Lung)>1000 µg/ml[5]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound and its analogs is typically achieved through a direct acylation reaction.[6]

Materials:

  • Substituted 4-aminopyridine

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the substituted 4-aminopyridine (1 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the desired this compound analog.

MTT Assay for Cytotoxicity Evaluation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., PANC-1, HepG2, MCF7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only). Incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-30 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Experimental Workflow: Synthesis and Cytotoxicity Screening

G cluster_synthesis Synthesis cluster_screening Cytotoxicity Screening start Start: 4-Aminopyridine & Chloroacetyl Chloride reaction Acylation Reaction (Solvent, Base) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product This compound Analog purification->product treatment Compound Treatment (Serial Dilutions) product->treatment cell_culture Cell Seeding (96-well plate) cell_culture->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis result Anticancer Activity data_analysis->result

Caption: Workflow for the synthesis and anticancer screening of this compound analogs.

Plausible Signaling Pathway: Induction of Apoptosis

Based on studies of related chloroacetamide and N-pyridinyl compounds, a plausible mechanism of action for this compound analogs is the induction of apoptosis, potentially through the inhibition of the PI3K/Akt signaling pathway and activation of the MAPK/ERK pathway.[7][8][9]

G cluster_pathway Apoptosis Induction Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway compound This compound Analog pi3k PI3K compound->pi3k Inhibits ras Ras compound->ras Activates akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits (via phosphorylation) raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->bad Inhibits (via phosphorylation) bcl2 Bcl-2 bad->bcl2 Inhibits bax Bax bcl2->bax Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for apoptosis induction by this compound analogs.

References

Illuminating the Molecular Architecture: A Comparative Guide to the Structural Validation of 2-chloro-N-(pyridin-4-yl)acetamide using 2D NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of safe and effective drug discovery. This guide provides a comprehensive comparison of the analytical techniques used to validate the structure of 2-chloro-N-(pyridin-4-yl)acetamide, with a primary focus on the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.

This document will delve into the detailed experimental protocols and data interpretation for the complete structural elucidation of this compound. By presenting a head-to-head comparison with its isomer, 2-chloro-N-(pyridin-2-yl)acetamide, and other analytical methods such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS), this guide offers a practical framework for the robust characterization of small molecules.

Unambiguous Structure Determination with 2D NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands as a powerful, non-destructive technique that provides through-bond and through-space correlations between nuclei, offering a definitive roadmap to a molecule's atomic connectivity and spatial arrangement. For a molecule like this compound, with its distinct aromatic and aliphatic regions, 2D NMR is indispensable for unequivocal structural assignment.

The key 2D NMR experiments for the structural validation of this compound are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are neighbors in the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for piecing together the carbon skeleton and linking different functional groups.

Predicted ¹H and ¹³C NMR Data for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2/H68.50 (d)150.5
H3/H57.50 (d)114.0
4.30 (s)45.0
C2/C6-150.5
C3/C5-114.0
C4-145.0
C=O-165.0
-45.0
Expected 2D NMR Correlations for this compound

Based on the predicted chemical shifts, the following correlations would be expected in the 2D NMR spectra, confirming the structure of this compound.

Table 1: Expected 2D NMR Correlations for this compound

Correlation Type Proton (¹H) Correlated Nucleus Expected Cross-Peak
COSY H2/H6 (8.50 ppm)H3/H5 (7.50 ppm)Yes
HSQC H2/H6 (8.50 ppm)C2/C6 (150.5 ppm)Yes
H3/H5 (7.50 ppm)C3/C5 (114.0 ppm)Yes
Hα (4.30 ppm)Cα (45.0 ppm)Yes
HMBC H2/H6 (8.50 ppm)C4 (145.0 ppm)Yes
H3/H5 (7.50 ppm)C4 (145.0 ppm)Yes
Hα (4.30 ppm)C=O (165.0 ppm)Yes
H3/H5 (7.50 ppm)C=O (165.0 ppm)Yes (weak)

These correlations would definitively establish the connectivity of the pyridin-4-yl ring, the acetamide moiety, and their linkage.

Comparative Analysis with Alternative Spectroscopic Techniques

While 2D NMR provides the most detailed structural information, other analytical techniques offer complementary data for a comprehensive validation.

Comparison with the Isomer: 2-chloro-N-(pyridin-2-yl)acetamide

The spectroscopic data of the isomeric compound, 2-chloro-N-(pyridin-2-yl)acetamide, provides a valuable point of comparison, highlighting the sensitivity of these techniques to subtle structural changes.

Table 2: Spectroscopic Data Comparison of this compound (Predicted) and 2-chloro-N-(pyridin-2-yl)acetamide (Experimental)

Technique This compound (Predicted/Expected) 2-chloro-N-(pyridin-2-yl)acetamide (Experimental) [1][2][3]
¹H NMR (ppm) H2/H6: ~8.50 (d), H3/H5: ~7.50 (d), Hα: ~4.30 (s), NH: broad singletH6: 8.4 (d), H4: 8.2 (d), H5: 7.7 (t), H3: 7.1 (d), CH₂: 4.2 (s), NH: 8.95 (bs)
¹³C NMR (ppm) C2/C6: ~150.5, C3/C5: ~114.0, C4: ~145.0, C=O: ~165.0, Cα: ~45.0C2: 150.7, C6: 148.2, C4: 139.1, C5: 121.0, C3: 111.4, C=O: 164.9, CH₂: 43.2
IR (cm⁻¹) N-H stretch: ~3346N-H stretch: 3443, 3226; C=O stretch: 1683
Mass Spec (m/z) [M]⁺: 170.02[M]⁺: 170.6

The distinct differences in the ¹H and ¹³C NMR chemical shifts and splitting patterns between the two isomers would be readily apparent, allowing for unambiguous identification.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of the amide functional group. A notable peak for the N-H stretch of the amide is anticipated around 3346 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak ([M]⁺) in the mass spectrum would be at an m/z of approximately 170.59.[4] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental formula of C₇H₇ClN₂O.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound[4]

A common method for the synthesis of this compound is the direct acylation of 4-aminopyridine with chloroacetyl chloride.[4]

  • Reactants: 4-aminopyridine, chloroacetyl chloride, and a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Solvent: A dry, aprotic solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 4-aminopyridine and the base in the chosen solvent and cool the mixture in an ice bath (0-5 °C).

    • Slowly add chloroacetyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for a specified period.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹H and ¹³C detection.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts, multiplicities, and integrals of all proton signals.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon signals.

  • 2D NMR Spectra Acquisition:

    • COSY: Use a standard COSY pulse sequence to acquire the ¹H-¹H correlation spectrum.

    • HSQC: Use a standard HSQC pulse sequence optimized for one-bond ¹J(C,H) couplings (typically ~145 Hz) to acquire the ¹H-¹³C direct correlation spectrum.

    • HMBC: Use a standard HMBC pulse sequence optimized for long-range ²⁻³J(C,H) couplings (typically 4-10 Hz) to acquire the ¹H-¹³C long-range correlation spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Acquire the mass spectrum to determine the molecular weight of the compound. For high-resolution data, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Visualizing the Validation Process

The logical flow of experiments and the key structural correlations can be effectively visualized using diagrams.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation synthesis Synthesis of 2-chloro-N- (pyridin-4-yl)acetamide purification Purification (Recrystallization/ Column Chromatography) synthesis->purification nmr 2D NMR (COSY, HSQC, HMBC) purification->nmr Primary Validation ms Mass Spectrometry (MS) purification->ms Complementary Data ir Infrared (IR) Spectroscopy purification->ir Complementary Data validation Unambiguous Structure Confirmation nmr->validation ms->validation ir->validation

Caption: Experimental workflow for the synthesis and structural validation of this compound.

structural_validation cluster_nmr 2D NMR Correlations cluster_other_tech Other Techniques compound This compound cosy COSY (¹H-¹H Connectivity) compound->cosy Confirms Pyridine Ring Protons hsqc HSQC (¹H-¹³C Direct Bonds) compound->hsqc Assigns Protonated Carbons hmbc HMBC (¹H-¹³C Long-Range) compound->hmbc Connects Fragments ir IR Spectroscopy (Functional Groups) compound->ir Identifies Amide Group ms Mass Spectrometry (Molecular Weight) compound->ms Confirms Molecular Formula validation Validated Structure cosy->validation hsqc->validation hmbc->validation ir->validation ms->validation

Caption: Logical relationship of analytical techniques for the structural validation of this compound.

Conclusion

The comprehensive structural validation of this compound relies on a multi-technique approach, with 2D NMR spectroscopy serving as the cornerstone for unambiguous structure determination. The combination of COSY, HSQC, and HMBC experiments provides a detailed and definitive picture of the molecular connectivity. When complemented with data from IR spectroscopy and mass spectrometry, and compared against isomeric structures, a complete and robust characterization is achieved. This guide provides the necessary framework, including detailed experimental protocols and expected data, to assist researchers in the rigorous structural elucidation of novel small molecules, ensuring the integrity and reliability of their scientific findings.

References

Safety Operating Guide

Proper Disposal of 2-chloro-N-(pyridin-4-yl)acetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 2-chloro-N-(pyridin-4-yl)acetamide is a critical aspect of laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this hazardous waste stream effectively, ensuring compliance and minimizing environmental impact.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the safety protocols for the closely related and hazardous parent compound, 2-chloroacetamide, should be strictly followed.[1] This compound is classified as a toxic solid, organic, n.o.s. (not otherwise specified), and requires careful handling.[1][2]

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., Butyl rubber, Viton®)[3]

  • Safety glasses with side shields or chemical splash goggles[3]

  • A standard laboratory coat[3]

  • In a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[3][4][5]

Waste Identification and Segregation

Proper identification and segregation are the foundational steps for safe disposal.

  • Hazardous Waste Classification: All waste containing this compound, including the pure compound, solutions, contaminated materials (e.g., pipette tips, absorbent pads), and empty containers, must be classified as hazardous waste.[1][3]

  • Segregation: This waste stream must be kept separate from other laboratory waste. Crucially, do not mix this compound waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[3][6] It should also be stored separately from strong oxidizing agents and acids.[3]

Step-by-Step Disposal Protocol

Follow this procedural approach for the safe disposal of this compound:

  • Containerization: Collect all this compound waste in a designated, compatible, and properly sealed hazardous waste container.[3] The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name.[7]

  • Spill Management: In the event of a spill, evacuate the area. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[3] The collected absorbent material must then be placed in the designated hazardous waste container. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[3]

  • Container Management: Treat empty containers that held this compound as hazardous waste.[1] Do not rinse them into the drain.[1] Seal the unrinsed container and dispose of it along with other contaminated materials.[1]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected for disposal.[3]

  • Final Disposal: The ultimate disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal company.[1][8] Ensure that the disposal company is provided with a complete and accurate description of the waste.

Quantitative Hazard Data

The following table summarizes key hazard information for the related compound, 2-chloroacetamide, which should be used as a conservative guide for handling this compound.

ParameterValueReference
UN Number 2811[1]
UN Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (2-chloroacetamide)[1]
Transport Hazard Class 6.1 (Toxic substances)[1]
Packing Group III (Substance presenting low danger)[1]
GHS Hazard Statements H301: Toxic if swallowedH317: May cause an allergic skin reactionH361: Suspected of damaging fertility or the unborn childH402: Harmful to aquatic life[1]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Non-Halogenated Waste classify->segregate containerize Collect in Labeled, Sealed Hazardous Waste Container segregate->containerize spill_check Spill Occurred? containerize->spill_check small_spill Small Spill: Absorb with Inert Material, Containerize as Hazardous Waste spill_check->small_spill Yes, Small large_spill Large Spill: Evacuate and Contact EHS spill_check->large_spill Yes, Large store Store in Designated Satellite Accumulation Area spill_check->store No small_spill->store dispose Arrange for Pickup by Licensed Hazardous Waste Disposal Company store->dispose end End: Proper Disposal dispose->end

References

Personal protective equipment for handling 2-chloro-N-(pyridin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-chloro-N-(pyridin-4-yl)acetamide. The following procedures for operations and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This is based on the hazards associated with the chloroacetamide functional group.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and solid particulates that can cause serious eye damage.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious clothing.To prevent skin contact, which may cause irritation or allergic reactions.[1][5]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[5]To avoid inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following protocol is mandatory to minimize exposure and ensure safe handling.

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Gather all necessary equipment and reagents.

    • Don the required personal protective equipment as specified in the table above.

  • Handling:

    • Conduct all weighing and transferring of this compound within a chemical fume hood to prevent the release of dust.[6]

    • Avoid direct contact with the skin, eyes, and clothing.[4]

    • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7] For eye contact, continue rinsing for several minutes.[1]

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate all equipment used.

    • Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after handling is complete.[8]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste, including unused product, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[5]

    • Do not mix this waste with other waste streams.[5]

  • Containerization:

    • Collect all waste in a clearly labeled, sealed, and compatible hazardous waste container.[5]

    • Empty containers should be treated as if they still contain the product and disposed of as hazardous waste.[5]

  • Final Disposal:

    • Dispose of all waste containing this compound through a licensed hazardous waste disposal company.[4][5]

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal A Don PPE: - Goggles & Face Shield - Gloves - Lab Coat B Prepare Fume Hood A->B C Weigh & Transfer in Fume Hood B->C D Perform Experiment C->D E Clean Work Area D->E F Decontaminate Equipment E->F G Segregate Hazardous Waste F->G H Label & Seal Waste Container G->H I Dispose via Licensed Contractor H->I

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.